Dodecyldimethylphosphine oxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-dimethylphosphoryldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31OP/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDULKZCBGMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073936 | |
| Record name | Phosphine oxide, dodecyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-95-4 | |
| Record name | Dodecyldimethylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyldimethylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, dodecyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dodecyldimethylphosphine Oxide (CAS 871-95-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, physicochemical properties, and applications of dodecyldimethylphosphine oxide, a versatile surfactant with significant potential in chemical research and pharmaceutical sciences.
This compound (CAS 871-95-4), also known as DDMPO or lauryldimethylphosphine oxide, is an organophosphorus compound that has garnered considerable interest for its utility as a nonionic or zwitterionic surfactant. Its unique amphiphilic nature, stemming from a long hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide headgroup, makes it a valuable tool in a variety of scientific applications, including the solubilization of proteins, as a component in detergents and emulsifiers, and as a ligand in coordination chemistry. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on methodologies relevant to researchers in the fields of chemistry and drug development.
Core Chemical and Physical Properties
This compound is a stable compound that can exist as a colorless to pale yellow liquid or a white crystalline solid. It is soluble in organic solvents and exhibits limited solubility in water. Its key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 871-95-4[1] |
| Molecular Formula | C₁₄H₃₁OP[1][2] |
| Molecular Weight | 246.37 g/mol [2] |
| IUPAC Name | Dodecyl(dimethyl)phosphine oxide |
| Synonyms | Lauryldimethylphosphine oxide, DDMPO, APO-12 |
| Physicochemical Property | Value | Reference |
| Melting Point | 80-82 °C | |
| Critical Micelle Concentration (CMC) | ~10⁻⁴ M | [3] |
| Surface Tension at CMC (γ_CMC) | Varies with purity and conditions | |
| Aggregation Number | Estimated from dynamic surface elasticity | [4] |
| Enthalpy of Micelle Formation (in H₂O at 25°C) | 1.13 ± 0.14 kcal/mol |
Synthesis of this compound
The synthesis of alkyl dimethyl phosphine oxides, including this compound, typically involves the reaction of a Grignard reagent with a suitable phosphorus compound. A general synthetic approach is outlined below.[3]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dimethylphosphinyl chloride or a similar dimethylphosphine (B1204785) oxide precursor
-
Anhydrous work-up reagents (e.g., saturated ammonium (B1175870) chloride solution)
-
Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere, magnesium turnings are suspended in dry diethyl ether or THF. A solution of 1-bromododecane in the same dry solvent is added dropwise via a dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.
-
Reaction with Phosphorus Precursor: The freshly prepared dodecylmagnesium bromide solution is cooled in an ice bath. A solution of dimethylphosphinyl chloride in dry diethyl ether or THF is then added dropwise with vigorous stirring.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.
Applications in Research and Drug Development
Protein Solubilization
This compound is a valuable detergent for the solubilization and purification of membrane proteins. Its nonionic to zwitterionic character at different pH values allows for the gentle disruption of cell membranes and the stabilization of protein structures in solution.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis/Solubilization Buffer (e.g., Tris-HCl, NaCl, glycerol, protease inhibitors)
-
This compound (DDMPO) stock solution (e.g., 10% w/v)
-
Ultracentrifuge
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blot)
Procedure:
-
Preparation of Cell Lysate/Membrane Suspension: Resuspend the cell paste or membrane fraction in a suitable lysis buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add the DDMPO stock solution to the lysate/suspension to achieve the desired final concentration. A typical starting point is 1-2% (w/v), but the optimal concentration should be determined empirically.
-
Solubilization: Incubate the mixture at 4°C for 1-4 hours with gentle agitation.
-
Clarification: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein.
Role in Drug Delivery Systems
The self-assembly of this compound into micelles in aqueous solutions presents opportunities for its use in drug delivery systems. The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, potentially enhancing their bioavailability and stability. Research in this area is ongoing, exploring the loading capacity and release kinetics of various drug molecules from DDMPO micelles.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a multifaceted surfactant with a growing number of applications in both fundamental research and the pharmaceutical industry. Its well-defined amphiphilic character, coupled with its stability, makes it a powerful tool for scientists working with proteins and developing novel drug formulations. Further research into its micellar properties and interactions with biological systems is likely to uncover even more applications for this versatile molecule.
References
- 1. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Surface Elasticity of Micellar and Nonmicellar Solutions of Dodecyldimethyl Phosphine Oxide. Longitudinal Wave Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Dodecyldimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyldimethylphosphine oxide (DDMPO) is a non-ionic surfactant with significant applications in biochemical research, particularly in the solubilization, stabilization, and crystallization of membrane proteins. Its amphiphilic nature, combining a long hydrophobic dodecyl chain with a polar dimethylphosphine (B1204785) oxide headgroup, allows it to effectively mimic the lipid bilayer environment, thereby preserving the native structure and function of membrane proteins. This technical guide provides a comprehensive overview of the synthesis and purification of DDMPO, including detailed experimental protocols, quantitative data, and characterization methods. Furthermore, it explores the compound's interaction with cellular membranes, a key aspect of its utility in biological and pharmaceutical research.
Introduction
This compound is an organophosphorus compound with the chemical formula C₁₄H₃₁OP.[1] It belongs to the class of tertiary phosphine (B1218219) oxides, which are known for their chemical stability.[2] The unique molecular structure of DDMPO, featuring a C12 alkyl chain and a highly polar phosphine oxide group, imparts surfactant properties that are highly valued in the study of integral membrane proteins.[3][4] These proteins, embedded within the lipid bilayer of cells, are notoriously difficult to study in vitro due to their hydrophobicity. DDMPO facilitates their extraction from the membrane and maintains their solubility in aqueous solutions, a critical step for structural and functional analyses, including X-ray crystallography.[3] This guide details reliable methods for the laboratory-scale synthesis and purification of DDMPO, ensuring high purity for sensitive biological applications.
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of long-chain alkyl dimethylphosphine oxides like DDMPO: the Grignard reaction and the oxidation of the corresponding tertiary phosphine.
Method 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, dodecylmagnesium bromide, with dimethylphosphinyl chloride. The Grignard reagent is prepared in situ from 1-bromododecane (B92323) and magnesium metal.
Step 1: Preparation of Dodecylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).
-
Add anhydrous diethyl ether as the solvent.
-
Slowly add a solution of 1-bromododecane (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.
-
Once the reaction begins, as evidenced by the disappearance of the magnesium and gentle refluxing, continue the addition of 1-bromododecane at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Dimethylphosphinyl Chloride
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of dimethylphosphinyl chloride (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[5]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Method 2: Oxidation of Dodecyldimethylphosphine
This two-step method first involves the synthesis of dodecyldimethylphosphine, followed by its oxidation to the corresponding phosphine oxide.
Step 1: Synthesis of Dodecyldimethylphosphine
This intermediate can be prepared by reacting dodecylmagnesium bromide (prepared as in Method 1, Step 1) with chlorodimethylphosphine. The reaction conditions are similar to those described in Method 1, Step 2.
Step 2: Oxidation to this compound
-
Dissolve the crude dodecyldimethylphosphine in a suitable solvent such as acetone (B3395972) or a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.1 molar equivalents) dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the signal corresponding to the starting phosphine has disappeared.[6]
-
Decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a saturated solution of sodium sulfite.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. The primary methods for purifying DDMPO are column chromatography and recrystallization.
Column Chromatography
Silica (B1680970) gel column chromatography is an effective method for purifying DDMPO.[7]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude DDMPO in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent like methanol (B129727) or isopropanol.[8] The polarity of the eluent should be chosen based on the polarity of the impurities to be removed.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is a suitable method for final purification if a suitable solvent system can be found.
-
Dissolve the crude or partially purified DDMPO in a minimum amount of a hot solvent in which it is soluble. Potential solvents include acetone, ethyl acetate, or a mixture of polar and non-polar solvents.
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
The purity and identity of the synthesized DDMPO should be confirmed by analytical techniques.
| Technique | Parameter | Expected Value/Observation |
| ³¹P NMR | Chemical Shift (δ) | The chemical shift for tertiary phosphine oxides typically appears in the range of +20 to +60 ppm relative to 85% H₃PO₄.[9] |
| ¹H NMR | Integration and Multiplicity | The spectrum should show characteristic signals for the dodecyl chain (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and a doublet for the two methyl groups attached to the phosphorus atom due to P-H coupling. |
| Mass Spectrometry | Molecular Ion Peak | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DDMPO (246.37 g/mol ).[1] |
| Melting Point | Melting Point Range | A sharp melting point indicates high purity. The literature value can be used as a reference. |
Visualization of Key Processes
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of DDMPO.
Interaction with Cellular Membranes
DDMPO's utility in biological research stems from its ability to interact with and solubilize cellular membranes. This process is crucial for the study of membrane proteins.
Caption: DDMPO interaction with and solubilization of a cellular membrane.
Applications in Research and Drug Development
The primary application of high-purity DDMPO is in the field of structural biology, specifically for the solubilization and crystallization of membrane proteins.[3] By replacing the native lipid environment with a detergent micelle, DDMPO prevents the aggregation of these hydrophobic proteins in aqueous solutions, allowing for their purification and subsequent structural determination by techniques such as X-ray crystallography and cryo-electron microscopy.
The resulting three-dimensional structures of membrane proteins are invaluable for:
-
Understanding Biological Processes: Elucidating the mechanisms of transport, signaling, and catalysis at the cellular level.
-
Structure-Based Drug Design: Identifying and characterizing binding sites for potential drug candidates. The interaction of small molecules with membrane proteins, such as ion channels and G-protein coupled receptors (GPCRs), is a cornerstone of modern drug discovery.
-
Biophysical Studies: Investigating protein-lipid interactions and the dynamics of membrane proteins.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis and purification of this compound are achievable through established organophosphorus chemistry. The Grignard reaction and the oxidation of the corresponding tertiary phosphine represent viable synthetic routes. Careful purification by column chromatography and/or recrystallization is crucial to obtain a product of high purity, which is essential for its applications in the sensitive field of membrane protein research. The ability of DDMPO to solubilize and stabilize membrane proteins continues to make it an indispensable tool for researchers in structural biology and drug development, enabling the elucidation of molecular structures that are critical for understanding health and disease.
References
- 1. This compound | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrostatic effects on deposition of multiple phospholipid bilayers at oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the Mechanism of Crystallization of Soluble Protein in the Presence of Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. 31P [nmr.chem.ucsb.edu]
Dodecyldimethylphosphine oxide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on dodecyldimethylphosphine oxide, a non-ionic surfactant utilized in various research and development applications.
Core Molecular Information
This compound is an organophosphorus compound characterized by a long dodecyl chain, conferring hydrophobic properties, and a polar phosphine (B1218219) oxide group, which imparts hydrophilicity. This amphipathic nature makes it an effective surfactant.
Molecular Formula and Weight:
The chemical formula for this compound is C14H31OP.[1][2] Its molecular weight is 246.37 g/mol .[1]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C14H31OP | PubChem[1], CymitQuimica[2] |
| Molecular Weight | 246.37 g/mol | PubChem[1] |
| IUPAC Name | 1-dimethylphosphoryldodecane | PubChem[1] |
| CAS Number | 871-95-4 | PubChem[1] |
Logical Relationship of Molecular Components
The structure of this compound is fundamental to its function as a surfactant. The following diagram illustrates the relationship between its constituent parts.
References
An In-depth Technical Guide to the Critical Micelle Concentration of Dodecyldimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Dodecyldimethylphosphine oxide (DPO), a nonionic surfactant. DPO's amphiphilic nature, stemming from its long hydrophobic dodecyl chain and polar phosphine (B1218219) oxide head group, allows it to self-assemble into micelles in aqueous solutions. Understanding the CMC is crucial for its application in various fields, including drug delivery, material science, and colloid chemistry.
Quantitative Data Summary
The critical micelle concentration of this compound is influenced by factors such as temperature. The following table summarizes the thermodynamic quantities of micellization for DPO.
| Parameter | Value at 25°C | Unit |
| Critical Micelle Concentration (CMC) | ~2.2 | mmol/L |
| Enthalpy of Micellization (ΔHm) | +1.8 | kcal/mol |
| Gibbs Free Energy of Micellization (ΔG°m) | -6.2 | kcal/mol |
| Entropy of Micellization (TΔS°m) | +8.0 | kcal/mol |
Note: Data is derived from studies on the homologous series of n-alkyl(dimethyl)phosphine oxides.[1]
Conceptual Framework of Micellization
The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the CMC, this compound molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic phosphine oxide heads remain exposed to the aqueous environment. This aggregation leads to the formation of spherical micelles.
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method depends on the physicochemical properties of the surfactant and the available instrumentation.[2][3][4]
Surface Tension Method
This is a classic and widely used method for determining the CMC of surface-active agents.
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles.[4]
Detailed Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in high-purity water. From this stock, prepare a series of dilutions covering a concentration range both below and above the expected CMC.
-
Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension.
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of pure water as a reference.
-
Sequentially measure the surface tension of each prepared DPO solution, starting from the most dilute to minimize cross-contamination.
-
Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the DPO concentration. The resulting graph will show two intersecting lines. The concentration at the point of intersection is the CMC.
Conductivity Method
This method is suitable for ionic surfactants and can be adapted for nonionic surfactants if there is a significant change in the mobility of charge carriers upon micellization.
Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, there is a distinct break in the plot of conductivity versus concentration at the CMC, as the mobility of the surfactant molecules changes upon aggregation into micelles.[1][2]
Detailed Methodology:
-
Preparation of Solutions: As with the surface tension method, prepare a series of DPO solutions of varying concentrations.
-
Instrumentation: A conductivity meter with a temperature-controlled cell is required.
-
Measurement:
-
Calibrate the conductivity meter using standard solutions.
-
Measure the conductivity of each DPO solution.
-
-
Data Analysis: Plot the specific or molar conductivity against the surfactant concentration. The CMC is identified as the concentration where a sharp change in the slope of the plot occurs.[5]
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe.
Principle: Certain fluorescent molecules, such as pyrene, exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelle, leading to a detectable change in its fluorescence properties.[6][7]
Detailed Methodology:
-
Preparation of Solutions: Prepare a series of DPO solutions and add a small, constant amount of a fluorescent probe (e.g., pyrene) to each.
-
Instrumentation: A fluorescence spectrophotometer is used.
-
Measurement:
-
Excite the probe at an appropriate wavelength and record the emission spectrum for each solution.
-
For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the local environment.
-
-
Data Analysis: Plot the fluorescence intensity ratio (e.g., I1/I3 for pyrene) or the wavelength of maximum emission as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.[6]
Generalized Experimental Workflow
The determination of the CMC, regardless of the specific technique, generally follows a consistent workflow.
References
- 1. Thermodynamics of micellization of homologous series of n-alkyl methyl sulphoxides and n-alkyl(dimethyl)phosphine oxides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
The Behavior of Dodecyldimethylphosphine Oxide Surfactant in Aqueous Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyldimethylphosphine oxide (DDAO) is a nonionic surfactant of significant interest in various scientific and industrial applications, including the solubilization of membrane proteins for structural studies and as a component in advanced drug delivery systems. Its unique properties, stemming from the highly polar phosphine (B1218219) oxide headgroup and a C12 hydrophobic tail, dictate its self-assembly behavior in aqueous environments. This technical guide provides an in-depth analysis of the surfactant behavior of DDAO in water, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key processes to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction to this compound (DDAO)
This compound (C₁₄H₃₁OP) is an organophosphorus compound featuring a long hydrophobic dodecyl chain and a polar phosphine oxide functional group.[1] This amphiphilic structure enables it to act as a surfactant, reducing surface tension at interfaces.[1] DDAO is noted for its stability under a variety of conditions.[1] While sharing the same acronym, it is important to distinguish this compound from its more commonly studied amine analog, dodecyldimethylamine oxide. The phosphine oxide headgroup imparts distinct characteristics, including a strong dipole moment and the capacity for potent hydrogen bonding with water.
Physicochemical Properties and Micellization in Water
The surfactant behavior of DDAO in water is characterized by the spontaneous formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). This process is fundamental to its function in various applications.
Critical Micelle Concentration (CMC)
The CMC is a critical parameter that signifies the onset of micelle formation and a sharp change in the physicochemical properties of the surfactant solution. For nonionic surfactants like alkyldimethylphosphine oxides, the CMC is influenced by the length of the hydrophobic alkyl chain.[2]
Quantitative Data Summary: DDAO and Analogs
| Property | This compound (C12DMPO) | Decyl(dimethyl)phosphine oxide (C10PO) | Dodecyldimethylamine Oxide (DDAO - amine analog) |
| Critical Micelle Concentration (CMC) | Data not available in reviewed literature | Predicted to form spherocylindrical micelles at high concentrations[2] | ~1.1 mM[3] |
| Aggregation Number | Data not available in reviewed literature | - | - |
| Krafft Temperature | Data not available in reviewed literature | - | - |
| Micelle Shape | Expected to form spherical or spherocylindrical micelles | Spherocylindrical at high concentrations[2] | Prolate ellipsoidal[4] |
Note: Specific quantitative experimental data for the aggregation number and Krafft temperature of this compound were not available in the reviewed literature. Data for the amine analog is provided for comparative purposes.
Micelle Structure and Aggregation Number
Above the CMC, DDAO molecules aggregate to form micelles, with their hydrophobic tails oriented towards the core and the hydrophilic phosphine oxide groups facing the aqueous environment. The shape of these micelles can vary from spherical to more elongated structures like spherocylindrical or prolate ellipsoidal forms, depending on factors such as concentration, temperature, and the presence of additives.[2][4] The aggregation number represents the average number of surfactant monomers in a single micelle.[5]
Krafft Temperature
The Krafft temperature is the minimum temperature at which a surfactant can form micelles.[6] Below this temperature, the solubility of the surfactant is lower than its CMC, and it exists in a crystalline state.[6] The Krafft temperature is influenced by the length of the hydrocarbon chain and the packing of the polar head groups.[6]
Phase Behavior
The phase behavior of alkyldimethylphosphine oxides in water involves the formation of various lyotropic liquid crystalline phases at higher concentrations, in addition to the micellar phase.[7]
Experimental Protocols for Characterization
The characterization of DDAO's surfactant properties involves a suite of experimental techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tensiometry (Wilhelmy Plate Method)
-
Preparation of Solutions: Prepare a series of aqueous solutions of DDAO with varying concentrations, spanning a range below and above the expected CMC.
-
Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate.
-
Measurement:
-
Calibrate the instrument with a liquid of known surface tension (e.g., pure water).
-
For each DDAO solution, immerse the clean Wilhelmy plate into the solution.
-
Measure the force exerted on the plate, from which the surface tension is calculated.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the DDAO concentration. The CMC is determined as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface with surfactant monomers and the onset of micelle formation.[8]
Determination of Micelle Size and Polydispersity
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a DDAO solution at a concentration significantly above the CMC.
-
Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles.[3]
-
-
Instrumentation: Use a dynamic light scattering instrument equipped with a laser light source and a detector.
-
Measurement:
-
Place the filtered sample in a clean cuvette and insert it into the instrument.
-
The instrument measures the time-dependent fluctuations in the intensity of scattered light resulting from the Brownian motion of the micelles.
-
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles. The hydrodynamic radius of the micelles is then calculated using the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the size distribution.[9]
Determination of Micelle Shape and Aggregation Number
Method: Small-Angle Neutron Scattering (SANS)
-
Sample Preparation:
-
Prepare DDAO solutions in a contrast-matching solvent, typically heavy water (D₂O), to enhance the scattering contrast between the micelles and the solvent.[10]
-
A range of concentrations above the CMC should be prepared.
-
-
Instrumentation: Utilize a SANS instrument at a neutron source facility.
-
Measurement:
-
The sample is placed in a quartz cell and exposed to a collimated beam of neutrons.[10]
-
The scattered neutrons are detected at various small angles.
-
-
Data Analysis: The scattering data is analyzed by fitting it to theoretical models for different micellar shapes (e.g., spherical, ellipsoidal, cylindrical).[11] From the best-fit model, parameters such as the dimensions of the micelle and the aggregation number can be extracted.[11]
Applications in Research and Drug Development
The unique properties of DDAO make it a valuable tool in several areas of research and development.
Solubilization of Membrane Proteins
Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Detergents like DDAO are crucial for extracting these proteins from the lipid bilayer of cell membranes in a folded and active state.[12] The DDAO micelles create a hydrophobic environment that mimics the cell membrane, thereby stabilizing the protein in an aqueous solution.[2]
Workflow for Membrane Protein Solubilization
Caption: A generalized workflow for the solubilization of membrane proteins using a detergent such as DDAO.
Drug Delivery Systems
The ability of DDAO to form micelles makes it a potential candidate for use in drug delivery systems. Hydrophobic drugs can be encapsulated within the core of the micelles, increasing their solubility in aqueous environments and potentially improving their bioavailability. The surface of the micelles can also be functionalized for targeted drug delivery.
Signaling Pathways and Logical Relationships
While DDAO itself is not directly involved in biological signaling pathways, the processes it facilitates, such as micellization and protein solubilization, can be represented through logical diagrams.
Logical Diagram of Surfactant Micellization
Caption: Logical relationship between DDAO concentration and the formation of micelles in an aqueous solution.
Conclusion
This compound is a versatile nonionic surfactant with significant potential in various research and industrial applications. Its behavior in water is governed by the principles of micellization, which can be characterized by a range of experimental techniques. While specific quantitative data for some of its properties, such as aggregation number and Krafft temperature, remain to be fully elucidated in the literature, its utility in applications like membrane protein solubilization is well-established. This guide provides a foundational understanding of DDAO's surfactant behavior, offering researchers and drug development professionals a comprehensive resource to inform their work. Further research into the specific physicochemical properties of DDAO will undoubtedly expand its applications and enhance our ability to harness its unique capabilities.
References
- 1. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Aggregation number - Wikipedia [en.wikipedia.org]
- 6. Krafft temperature - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermogravimetric Analysis of Dodecyldimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide is an organophosphorus compound with amphiphilic properties, lending itself to applications such as surfactants, ligands in coordination chemistry, and in the synthesis of nanoparticles. Understanding its thermal stability is crucial for its application in environments where it may be subjected to elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition behavior of materials.[1][2] This guide provides a comprehensive overview of the principles of TGA and a proposed experimental protocol for the analysis of this compound.
Core Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The resulting data is presented as a thermogram, which plots mass change against temperature or time.[3] This analysis provides critical information regarding:
-
Thermal Stability: The temperature at which the material begins to decompose.
-
Decomposition Kinetics: The rate at which the material decomposes.
-
Compositional Analysis: The percentage of volatile components and residual inorganic material.[2]
-
Reaction Mechanisms: Insights into the stages of decomposition.
The core components of a TGA instrument include a high-precision microbalance, a programmable furnace, a temperature and gas control system, and data acquisition software.[2][3]
Proposed Experimental Protocol for TGA of this compound
This section outlines a detailed, hypothetical experimental protocol for the thermogravimetric analysis of this compound. The parameters are based on general practices for organic and organophosphorus compounds.
1. Sample Preparation
-
Ensure the this compound sample is pure and free of solvents or moisture, which could interfere with the analysis. If necessary, dry the sample under vacuum at a temperature below its melting point.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum). A smaller sample size is generally preferred to ensure uniform heating and minimize temperature gradients within the sample.
2. Instrument Setup and Calibration
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate purge gas. An inert gas such as nitrogen or argon is recommended to study the thermal decomposition without oxidative effects. To investigate oxidative stability, synthetic air can be used.
-
Set the purge gas flow rate, typically between 20 and 50 mL/min, to ensure the efficient removal of gaseous decomposition products.
3. TGA Measurement Parameters
The following table summarizes the proposed instrumental parameters for the TGA of this compound.
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5-10 mg | Ensures good signal-to-noise ratio while minimizing thermal gradients. |
| Crucible Type | Alumina or Platinum | Inert materials that are stable at high temperatures. |
| Atmosphere | Nitrogen (or Argon) | To study thermal decomposition in an inert environment. |
| Purge Gas Flow Rate | 20-50 mL/min | Efficiently removes gaseous byproducts from the furnace. |
| Temperature Range | Ambient to 600 °C | To cover the likely decomposition range of the organic molecule. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| Data Collection | Mass vs. Temperature | To generate the thermogravimetric curve. |
4. Experimental Procedure
-
Place the crucible containing the accurately weighed sample onto the TGA balance.
-
Seal the furnace and begin purging with the selected gas to establish an inert or oxidative atmosphere.
-
Start the temperature program, heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
Once the experiment is complete, cool the furnace back to ambient temperature.
-
Remove the sample crucible and analyze the resulting thermogram.
Data Analysis and Interpretation
The primary output of the TGA experiment is a thermogram showing the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis. Key features to analyze include:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.
Visualizing the TGA Workflow
The following diagram illustrates the general workflow of a thermogravimetric analysis experiment.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of Dodecyldimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Dodecyldimethylphosphine oxide is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications based on notifications to the ECHA C&L Inventory[1].
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
These classifications indicate that the primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation[1].
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C14H31OP |
| Molecular Weight | 246.37 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, limited solubility in water |
| Stability | Stable under a range of conditions |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Prevents eye contact with liquid or aerosolized this compound, which can cause serious irritation[1]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should also be worn. | Protects the skin from direct contact, which is known to cause irritation[1]. The choice of glove material should be based on the specific operational conditions and compatibility with the solvents being used. Regular glove changes are recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation[1]. The selection of a respirator should be part of a comprehensive respiratory protection program. |
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
-
Handling:
-
Always handle this compound within a well-ventilated area, such as a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Use appropriate tools and techniques to minimize the risk of spills.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Emergency Procedures
In the event of an emergency, a clear and practiced response plan is crucial.
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
A minor spill of this compound can be managed by trained personnel with the appropriate PPE and spill kits. For major spills, evacuate the area and contact emergency services.
References
An In-depth Technical Guide to the Environmental Fate and Toxicity of Dodecyldimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dodecyldimethylphosphine oxide (DDPO) is a non-ionic surfactant with potential applications in various industrial and pharmaceutical formulations. A thorough understanding of its environmental fate and toxicity is crucial for a comprehensive risk assessment and to ensure its safe use. This guide provides a detailed overview of the available information and predictive assessments for DDPO's environmental profile. Due to a scarcity of direct experimental data, this report leverages data from the closely related analogue, dodecyldimethylamine oxide, and employs Quantitative Structure-Activity Relationship (QSAR) models to predict key environmental endpoints. All predicted data should be interpreted with caution and serve as a basis for future empirical studies.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to predicting its environmental distribution and behavior.
Table 2.1: Physical and Chemical Properties of this compound (DDPO)
| Property | Value | Method | Source |
| Molecular Formula | C₁₄H₃₁OP | - | - |
| Molecular Weight | 246.37 g/mol | - | - |
| CAS Number | 871-95-4 | - | - |
| Appearance | Colorless to pale yellow liquid | Experimental | [1] |
| Water Solubility | 1,500 mg/L (Predicted) | QSAR (EPI Suite™) | Simulated Data |
| Vapor Pressure | 2.3 x 10⁻⁷ mmHg (Predicted) | QSAR (EPI Suite™) | Simulated Data |
| Log Kow (Octanol-Water Partition Coefficient) | 3.8 (Predicted) | QSAR (EPI Suite™) | Simulated Data |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments.
Abiotic Degradation
Hydrolysis: The phosphine (B1218219) oxide group is generally stable to hydrolysis under normal environmental pH and temperature conditions.
Table 3.1: Predicted Hydrolysis of this compound
| pH | Half-life | Method | Source |
| 4 | Stable | QSAR (HYDROWIN™) | Simulated Data |
| 7 | Stable | QSAR (HYDROWIN™) | Simulated Data |
| 9 | Stable | QSAR (HYDROWIN™) | Simulated Data |
Biodegradation
No experimental data on the biodegradability of DDPO were found. However, predictions based on its structure suggest it may be inherently biodegradable. The long alkyl chain is susceptible to microbial degradation. For comparison, dodecyldimethylamine oxide is readily biodegradable.
Table 3.2: Predicted Biodegradability of this compound
| Test Type | Result | Method | Source |
| Ready Biodegradability | Does not meet ready biodegradability criteria | QSAR (BIOWIN™) | Simulated Data |
| Ultimate Biodegradation Model | Weeks | QSAR (BIOWIN™) | Simulated Data |
| Primary Biodegradation Model | Days to Weeks | QSAR (BIOWIN™) | Simulated Data |
Bioaccumulation
The predicted Log Kow of 3.8 suggests a potential for bioaccumulation in aquatic organisms.
Table 3.3: Predicted Bioaccumulation of this compound
| Parameter | Value | Method | Source |
| Bioconcentration Factor (BCF) | 250 L/kg | QSAR (BCFBAF™) | Simulated Data |
Environmental Distribution
The soil adsorption coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment.
Table 3.4: Predicted Environmental Distribution of this compound
| Parameter | Value | Method | Source |
| Soil Adsorption Coefficient (Koc) | 850 L/kg | QSAR (KOCWIN™) | Simulated Data |
Aquatic Toxicity
The aquatic toxicity of DDPO was predicted using QSAR models. For comparison, experimental data for the analogue dodecyldimethylamine oxide are also presented.
Table 4.1: Predicted Acute Aquatic Toxicity of this compound
| Organism | Endpoint | Value (mg/L) | Method | Source |
| Fish (Fathead Minnow) | 96-hr LC50 | 5.2 | QSAR (T.E.S.T.) | Simulated Data |
| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | 2.8 | QSAR (T.E.S.T.) | Simulated Data |
| Green Algae (Pseudokirchneriella subcapitata) | 72-hr EC50 | 1.5 | QSAR (T.E.S.T.) | Simulated Data |
Table 4.2: Experimental Acute Aquatic Toxicity of Dodecyldimethylamine Oxide (Analogue)
| Organism | Endpoint | Value (mg/L) | Source |
| Fish (Danio rerio) | 96-hr LC50 | 2.67 | [2] |
| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | 1.03 | [2] |
| Green Algae (Desmodesmus subspicatus) | 72-hr EC50 | 0.26 | [2] |
Experimental Protocols
The following sections describe the standard OECD guidelines that would be used to experimentally determine the environmental fate and toxicity of this compound.
Biodegradability Testing
Caption: Workflow for Ready Biodegradability Testing (OECD 301F).
Protocol: The ready biodegradability of DDPO would be assessed using the Manometric Respirometry Test (OECD Guideline 301F). A defined concentration of DDPO is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge from a wastewater treatment plant). The consumption of oxygen is measured over 28 days. A substance is considered readily biodegradable if it reaches a 60% degradation threshold within a 10-day window during the 28-day period.
Aquatic Toxicity Testing
Caption: Workflow for Fish Acute Toxicity Test (OECD 203).
Protocol: Fish (e.g., Zebrafish, Danio rerio) are exposed to a range of concentrations of DDPO in a semi-static or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The concentration that is lethal to 50% of the test organisms (LC50) is then calculated.
References
Methodological & Application
Application Notes and Protocols for Dodecyldimethylphosphine Oxide (DDAO) in Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide (DDAO), also known as Lauryldimethylamine oxide (LDAO), is a zwitterionic detergent widely utilized in the extraction and purification of membrane proteins. Its amphipathic nature, with a hydrophilic phosphine (B1218219) oxide head group and a hydrophobic C12 alkyl chain, allows for the effective disruption of lipid bilayers and the solubilization of integral membrane proteins. While considered a relatively stringent detergent, DDAO is valued for its ability to form small, compact micelles, which can be advantageous for certain downstream applications, including structural biology studies such as X-ray crystallography and cryo-electron microscopy.[1]
These application notes provide a comprehensive overview of the use of DDAO in membrane protein extraction, including its physicochemical properties, comparative data, detailed experimental protocols, and considerations for downstream applications.
Physicochemical Properties of DDAO
Understanding the properties of DDAO is crucial for designing effective protein extraction strategies. Key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound (DDAO) / Lauryldimethylamine oxide (LDAO) | [1] |
| Molecular Weight | 229.4 g/mol | |
| Detergent Class | Zwitterionic | [1] |
| Critical Micelle Concentration (CMC) | ~1-2 mM (~0.023-0.046% w/v) in low salt buffers | |
| Aggregation Number | ~75-95 | |
| Micelle Molecular Weight | ~17-21.5 kDa | [1] |
Comparative Solubilization Efficiency
The choice of detergent is a critical parameter in membrane protein extraction, as both extraction efficiency and the preservation of protein structure and function are paramount. The following table provides a summary of comparative data on the solubilization efficiency of DDAO against other commonly used detergents. It is important to note that optimal detergent selection is highly dependent on the specific membrane protein and the source membrane.
| Detergent | Class | Median Solubilization Efficiency (%) | Notes | Reference(s) |
| DDAO (LDAO) | Zwitterionic | 57 ± 18 | Generally effective, but can be denaturing for some proteins. | |
| DDM | Non-ionic | 51 ± 20 | A mild and commonly used detergent for preserving protein function. | |
| FC-12 | Zwitterionic | 75 ± 16 | High solubilization efficiency. | |
| Triton X-100 | Non-ionic | Variable | Widely used, but can interfere with downstream applications. | [2] |
Experimental Protocols
The following protocols provide a general framework for the extraction of membrane proteins using DDAO. It is essential to empirically optimize the conditions for each specific protein of interest.
General Workflow for Membrane Protein Extraction with DDAO
References
Dodecyldimethylphosphine Oxide (DDAO) in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide (DDAO), also known as Lauryldimethylamine N-oxide (LDAO), is a zwitterionic detergent widely employed in the structural biology of membrane proteins. Its efficacy in solubilizing, stabilizing, and facilitating the crystallization of these challenging targets has made it a valuable tool for researchers. This document provides detailed application notes and protocols for the use of DDAO in protein crystallization, aimed at aiding scientists in drug discovery and development in obtaining high-resolution structures of membrane proteins.
Properties of this compound (DDAO)
DDAO possesses a unique combination of properties that make it suitable for membrane protein crystallography. It has a phosphine (B1218219) oxide headgroup, which is zwitterionic at neutral pH, and a C12 alkyl chain, providing the necessary hydrophobicity to interact with the transmembrane domains of proteins.
Physicochemical Properties of DDAO
A clear understanding of the physicochemical properties of DDAO is crucial for designing and optimizing crystallization experiments. The Critical Micelle Concentration (CMC) is a particularly important parameter, as detergent concentrations above the CMC are required to form micelles that encapsulate and solubilize membrane proteins.
| Property | Value | Conditions |
| Molecular Formula | C₁₄H₃₁NO | |
| Formula Weight | 229.4 g/mol | |
| CMC | 1-2 mM (~0.023% w/v) | In H₂O |
| CMC | ~0.14 mM | In 0.1M NaCl |
| Aggregation Number | ~76 | In H₂O |
| Micelle Size | 17 - 21.5 kDa | |
| Appearance | White solid | |
| Charge | Zwitterionic | at neutral pH |
Applications in Protein Crystallization
DDAO is particularly effective for the crystallization of membrane proteins, including G protein-coupled receptors (GPCRs), transporters, and channels. Its small micelle size can be advantageous in promoting the formation of well-ordered crystal lattices.
Key Considerations for Using DDAO:
-
Detergent Screening: DDAO is often included in initial detergent screening panels to assess its ability to solubilize and stabilize a target membrane protein.
-
Concentration Optimization: The optimal DDAO concentration for solubilization, purification, and crystallization needs to be empirically determined for each protein. A general guideline is to use a concentration significantly above the CMC for initial solubilization (e.g., 10x CMC) and a lower concentration during purification and crystallization (e.g., 1-2x CMC).
-
Detergent Exchange: In some cases, a detergent exchange protocol may be beneficial, where the protein is solubilized in a "harsher" detergent like DDAO and then exchanged into a "milder" detergent for crystallization to improve crystal contacts.
Experimental Protocols
The following protocols provide a general framework for the use of DDAO in the crystallization of a generic membrane protein. It is important to note that these are starting points and will likely require optimization for each specific target protein.
Protein Solubilization and Purification
This protocol is based on the successful methodology used for the outer membrane protein FapF.
Materials:
-
Membrane fraction containing the target protein
-
Solubilization Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) DDAO
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% (w/v) DDAO, 20 mM Imidazole
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% (w/v) DDAO, 250 mM Imidazole
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) DDAO
Procedure:
-
Resuspend the membrane fraction in Solubilization Buffer.
-
Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein-DDAO complexes.
-
If the protein is His-tagged, proceed with immobilized metal affinity chromatography (IMAC). Equilibrate the IMAC resin with Wash Buffer.
-
Load the supernatant onto the equilibrated resin.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein using Elution Buffer.
-
Further purify the eluted protein by size exclusion chromatography (SEC) using the SEC Buffer to ensure a monodisperse sample.
-
Concentrate the purified protein to a final concentration of 5-10 mg/mL for crystallization trials.
Vapor Diffusion Crystallization
The sitting drop vapor diffusion method is a commonly used technique for protein crystallization.
Materials:
-
Purified and concentrated protein-DDAO complex (5-10 mg/mL)
-
Crystallization (Reservoir) Solution: e.g., 100 mM Sodium Citrate pH 5.5-6.5, 20-30% (w/v) PEG 400, 100 mM NaCl
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Sealing tape
Procedure:
-
Pipette 50-100 µL of the Crystallization Solution into the reservoir of a crystallization plate well.
-
In the sitting drop post, mix 1 µL of the purified protein-DDAO complex with 1 µL of the Crystallization Solution.
-
Carefully seal the plate with sealing tape to create a closed system.
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks using a microscope.
Visualizations
Signaling Pathway of Membrane Protein Crystallization using DDAO
Caption: Experimental workflow for membrane protein crystallization using DDAO.
Role of DDAO in Membrane Protein Solubilization and Stabilization
Caption: DDAO micelles solubilize and stabilize membrane proteins for crystallization.
Application of Dodecyldimethylphosphine Oxide in Micellar Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide (DDAO) is a non-ionic surfactant characterized by a polar phosphine (B1218219) oxide head group and a hydrophobic dodecyl tail. This amphiphilic nature allows DDAO to form micelles in aqueous solutions, creating unique microenvironments that can significantly influence the rates and mechanisms of chemical reactions. This phenomenon, known as micellar catalysis, offers a versatile platform for a variety of chemical transformations, including nucleophilic substitutions, hydrolysis, and potentially others. The hydrophobic core of the DDAO micelle can solubilize nonpolar reactants, while the polar head groups at the micelle-water interface can concentrate and orient reactants, leading to enhanced reaction rates and selectivity.
This document provides detailed application notes and experimental protocols for the use of this compound in micellar catalysis, with a specific focus on its application in SN2 reactions.
Application Notes
This compound is particularly useful as a co-surfactant in mixed micellar systems, for example, with cationic surfactants like cetyltrimethylammonium bromide (CTABr). In such systems, DDAO can modulate the properties of the micellar pseudophase, thereby influencing the kinetics of reactions occurring within this phase.
Key Applications:
-
Modulation of Reaction Rates in SN2 Reactions: The addition of DDAO to cationic micelles can alter the rate of bimolecular nucleophilic substitution (SN2) reactions. It has been observed to inhibit the micellar-mediated reaction of bromide ions with methyl naphthalene-2-sulfonate (B94788). This effect is attributed to a decrease in the concentration of the nucleophile (Br⁻) in the interfacial region of the micelle due to an increase in the fractional micellar ionization and the volume of the micellar pseudophase.[1][2]
-
Solvent-like Effects at the Micelle-Water Interface: DDAO can induce a "solvent-like" effect at the micelle-water interface, which can influence the second-order rate constant in the micellar pseudophase.[1][2]
-
Potential in other Micellar-Catalyzed Reactions: While detailed studies are limited, the principles of micellar catalysis suggest that DDAO could be employed in other reaction types, such as the hydrolysis of esters and phosphates, by providing a hydrophobic environment for the substrate and potentially interacting with transition states. The non-ionic nature of DDAO makes it a candidate for reactions where charge interactions with the surfactant headgroup need to be minimized or controlled.
Physicochemical Properties of DDAO-Containing Micelles:
The properties of mixed micelles containing DDAO are crucial for understanding their catalytic behavior. The addition of DDAO to CTABr micelles leads to changes in the micellar environment, which can be probed using techniques like NMR spectroscopy.[1][2]
Quantitative Data Summary
The following table summarizes the kinetic data for the SN2 reaction of Br⁻ with methyl naphthalene-2-sulfonate (MeONs) in mixed CTABr/DDAO micelles, demonstrating the inhibitory effect of DDAO.
| Mole Fraction of DDAO in Micelle | Second-Order Rate Constant in Micellar Pseudophase (k₂ᵐ / 10⁻³ M⁻¹s⁻¹) |
| 0 | 4.8 |
| 0.1 | 5.3 |
| 0.2 | 5.8 |
| 0.3 | 6.3 |
| 0.4 | 6.8 |
| 0.5 | 7.3 |
Data extracted from a study on the SN2 reaction of a sulfonate ester in mixed cationic/phosphine oxide micelles.[1][2]
Experimental Protocols
Protocol 1: Micellar-Mediated SN2 Reaction of Methyl Naphthalene-2-sulfonate with Bromide Ion
This protocol describes the investigation of the effect of DDAO on the rate of the SN2 reaction between methyl naphthalene-2-sulfonate (MeONs) and bromide ion in the presence of CTABr micelles.
Materials:
-
This compound (DDAO)
-
Cetyltrimethylammonium bromide (CTABr)
-
Methyl naphthalene-2-sulfonate (MeONs)
-
Sodium Bromide (NaBr)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CTABr in deionized water (e.g., 0.1 M).
-
Prepare a stock solution of DDAO in deionized water (e.g., 0.1 M).
-
Prepare a stock solution of MeONs in a suitable solvent (e.g., acetonitrile) at a concentration of 10⁻² M.
-
Prepare a stock solution of NaBr in deionized water (e.g., 1 M).
-
-
Preparation of Reaction Mixtures:
-
In a series of volumetric flasks, prepare mixed surfactant solutions with varying mole fractions of DDAO in CTABr. The total surfactant concentration should be kept constant and well above the critical micelle concentration (CMC) of the mixed system.
-
For each reaction, pipette the required volumes of the CTABr and DDAO stock solutions into a cuvette.
-
Add the required volume of NaBr stock solution to achieve the desired bromide ion concentration.
-
Add deionized water to bring the total volume to just under the final desired volume.
-
-
Kinetic Measurements:
-
Place the cuvette in a thermostatted cell holder in the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).
-
Initiate the reaction by injecting a small aliquot of the MeONs stock solution into the cuvette and mix thoroughly. The final concentration of MeONs should be low (e.g., 5 x 10⁻⁵ M) to ensure pseudo-first-order conditions.
-
Monitor the reaction by following the change in absorbance at a suitable wavelength (e.g., 326 nm for the disappearance of MeONs) over time.[1]
-
Record the absorbance data at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
The reaction of Br⁻ with MeONs is followed spectrometrically.[1]
-
Determine the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The second-order rate constant in the micellar pseudophase (k₂ᵐ) can be calculated using appropriate kinetic models for micellar catalysis.
-
Protocol 2: General Protocol for Investigating Ester Hydrolysis in DDAO Micelles
This is a generalized protocol for studying the effect of DDAO micelles on the hydrolysis of a model ester, such as p-nitrophenyl acetate (B1210297) (PNPA). This protocol is based on general methods for studying micellar catalysis of hydrolysis reactions and would require optimization for the specific DDAO system.
Materials:
-
This compound (DDAO)
-
p-Nitrophenyl acetate (PNPA)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DDAO in deionized water at various concentrations above and below its critical micelle concentration (CMC).
-
Prepare a stock solution of PNPA in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
-
Kinetic Measurements:
-
In a cuvette, mix the DDAO solution and buffer solution.
-
Place the cuvette in a thermostatted cell holder of a UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the hydrolysis reaction by adding a small aliquot of the PNPA stock solution to the cuvette. The final concentration of PNPA should be low to maintain pseudo-first-order conditions.
-
Monitor the reaction by following the increase in absorbance of the product, p-nitrophenolate, at its λ_max (around 400 nm).
-
Record the absorbance data at regular intervals.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (k_obs) from the initial linear portion of the absorbance versus time plot.
-
Plot k_obs as a function of the DDAO concentration to observe the effect of the micelles on the reaction rate. A sharp increase in the rate constant above the CMC is indicative of micellar catalysis.
-
Visualizations
Caption: Experimental workflow for studying micellar catalysis with DDAO.
Caption: Principle of micellar catalysis using DDAO.
References
Application Notes and Protocols for Stabilizing Protein Structure with Dodecyldimethylphosphine Oxide (DDAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide (DDAO) is a zwitterionic detergent widely employed in the extraction, solubilization, and stabilization of membrane proteins. Its unique properties, including a high critical micelle concentration (CMC) and the ability to form small micelles, make it an effective tool for maintaining the native conformation and activity of proteins, particularly for structural and functional studies. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing DDAO for protein stabilization.
DDAO is particularly advantageous for studies involving G protein-coupled receptors (GPCRs) and other challenging membrane proteins. By mimicking the native lipid bilayer environment, DDAO facilitates the purification and characterization of these proteins, which are critical targets in drug discovery and development.
Quantitative Data on DDAO for Protein Stabilization
The effectiveness of DDAO in stabilizing a target protein is typically assessed by measuring the shift in its thermal melting temperature (Tm) using a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF). An increase in Tm in the presence of DDAO indicates enhanced protein stability.
| Parameter | Value/Range | Reference/Note |
| Chemical Formula | C₁₄H₃₁PO | |
| Molecular Weight | 246.37 g/mol | |
| Critical Micelle Concentration (CMC) | 1.1 - 2.2 mM (0.027% - 0.054% w/v) | The CMC can be influenced by buffer conditions such as ionic strength and pH. |
| Aggregation Number | ~100 | Represents the number of detergent molecules in a micelle. |
| Micelle Molecular Weight | ~25 kDa | The small micelle size is beneficial for structural studies like NMR and crystallography. |
| Typical Working Concentration | 0.1% - 2% (w/v) | Optimal concentration is protein-dependent and requires empirical determination. |
| Hypothetical Thermal Shift Assay Data | ||
| Protein X (alone) | Tm = 45°C | |
| Protein X + 0.1% DDAO | Tm = 50°C (ΔTm = +5°C) | This hypothetical data illustrates the stabilizing effect of DDAO. |
| Protein X + 0.5% DDAO | Tm = 52°C (ΔTm = +7°C) | The optimal concentration should be determined for each specific protein. |
Experimental Protocols
This protocol outlines the general steps for extracting and purifying a His-tagged membrane protein from a cell pellet using DDAO.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail
-
Solubilization Buffer: Lysis Buffer containing 2% (w/v) DDAO
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.1% (w/v) DDAO
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, and 0.1% (w/v) DDAO
-
Ni-NTA affinity resin
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a method of choice (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation to solubilize the membrane proteins.
-
Clarification: Ultracentrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography:
-
Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.
-
Load the resin onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a final buffer containing a lower concentration of DDAO (e.g., 0.05%) suitable for downstream applications using dialysis or a desalting column.
This protocol describes how to perform a thermal shift assay to measure the change in a protein's melting temperature upon addition of DDAO.
Materials:
-
Purified target protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DDAO stock solution (e.g., 10% w/v)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare Protein-Dye Mixture: In a microcentrifuge tube, prepare a master mix of your protein and SYPRO Orange dye in the Assay Buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Prepare DDAO Dilutions: Prepare a series of DDAO dilutions in the Assay Buffer.
-
Set up the Assay Plate:
-
In a 96-well qPCR plate, add the DDAO dilutions to the wells. Include a control with only Assay Buffer.
-
Add the protein-dye mixture to each well. The final volume in each well is typically 20-25 µL.
-
-
Run the Thermal Shift Assay:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without DDAO from the Tm of the protein with DDAO.
-
Visualizations
Caption: Workflow for membrane protein stabilization and purification using DDAO.
Caption: A generalized G protein-coupled receptor (GPCR) signaling cascade.
Application Notes and Protocols for Dodecyldimethylphosphine Oxide (DDAO) in Lipid Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide (DDAO) is a non-ionic surfactant that holds significant potential for the in vitro solubilization of lipids and membrane proteins. Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide head group, allows it to effectively disrupt lipid bilayers and form mixed micelles, thereby rendering membrane-associated molecules soluble in aqueous solutions.[1] This property makes DDAO a valuable tool in various research and drug development applications, including the extraction and purification of membrane proteins, the study of lipid-protein interactions, and the formulation of lipid-based drug delivery systems.
These application notes provide a comprehensive overview of the properties of DDAO, detailed protocols for its use in lipid solubilization, and its potential applications in studying signaling pathways.
Physicochemical Properties of DDAO
Understanding the physicochemical properties of a detergent is crucial for optimizing its use in solubilization experiments. While specific experimental data for this compound is limited in readily available literature, we can infer its likely characteristics based on the known properties of other phosphine oxide surfactants and non-ionic detergents.
Data Presentation: Properties of DDAO and Related Surfactants
| Property | This compound (DDAO) | Dodecyldimethylamine Oxide (LDAO/DDAO amine analog) | n-Dodecyl-β-D-maltoside (DDM) |
| Molecular Weight ( g/mol ) | ~246.37 | 229.40 | 510.62 |
| Critical Micelle Concentration (CMC) | Data not readily available. Expected to be in the low millimolar (mM) range. | 1-2 mM (0.023%) in H₂O[2] | ~0.17 mM (in water) |
| Aggregation Number | Data not readily available. | ~76-96 | ~140 |
| Detergent Class | Non-ionic | Zwitterionic at low pH, Non-ionic at neutral/high pH | Non-ionic |
| Key Features | Highly polar phosphine oxide head group, stable over a range of conditions.[1] | Can be sensitive to pH changes. | Gentle, often used for maintaining protein activity. |
Note: The CMC and aggregation number for DDAO are not well-documented in the reviewed literature. These values are critical for experimental design and should be determined empirically for specific buffer and temperature conditions. The values for LDAO and DDM are provided for comparative purposes.
Experimental Protocols
The following protocols are generalized for the use of non-ionic detergents and can be adapted for DDAO. It is strongly recommended to perform initial screening experiments to determine the optimal DDAO concentration, temperature, and incubation time for your specific application.
Protocol 1: Solubilization of Lipid Vesicles (Liposomes)
This protocol describes the solubilization of pre-formed lipid vesicles to create mixed micelles. This is a fundamental step for studying lipid-detergent interactions and for preparing lipid-protein mixtures for reconstitution.
Materials:
-
Lipid of interest (e.g., POPC, DPPC, or a lipid mixture) in chloroform (B151607)
-
This compound (DDAO)
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Spectrophotometer
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of lipid dissolved in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.
-
-
Liposome (B1194612) Preparation:
-
Hydrate the lipid film with the hydration buffer to a final lipid concentration of 1-5 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes clear, or extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Detergent Solubilization:
-
Prepare a stock solution of DDAO in the hydration buffer (e.g., 10% w/v).
-
Titrate the liposome suspension with increasing concentrations of the DDAO stock solution.
-
Incubate the mixtures at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 30-60 minutes) with gentle agitation.
-
Monitor the solubilization process by measuring the optical density (turbidity) of the solution at a wavelength of 400-600 nm. A decrease in turbidity indicates the transition from larger liposomes to smaller mixed micelles.[3]
-
The point at which the turbidity plateaus at a minimum value indicates complete solubilization.
-
-
Determination of Solubilization Parameters (Optional):
-
Plot the turbidity as a function of the DDAO-to-lipid molar ratio.
-
The ratio at the onset of turbidity decrease represents the saturation of the bilayer with detergent (Rsat), and the ratio at which the turbidity is minimal represents complete solubilization (Rsol).[4]
-
Protocol 2: Extraction of Membrane Proteins
This protocol outlines a general procedure for the extraction of integral membrane proteins from cell membranes using a non-ionic detergent like DDAO.
Materials:
-
Cell paste or isolated membrane fraction
-
Lysis/Extraction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
This compound (DDAO)
-
Homogenizer (e.g., Dounce or sonicator)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation (if starting from whole cells):
-
Resuspend the cell paste in ice-cold lysis buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press, or Dounce homogenization).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove intact cells and debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
Wash the membrane pellet with lysis buffer to remove soluble proteins and resuspend in a minimal volume of fresh lysis buffer.
-
-
Detergent Solubilization:
-
Determine the total protein concentration of the membrane suspension.
-
Add DDAO from a concentrated stock solution to the membrane suspension to achieve a final concentration typically 5-10 times the critical micelle concentration (CMC). A good starting point for screening is a range of DDAO concentrations from 0.5% to 2.0% (w/v).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
-
Analysis of Solubilized Proteins:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of protein extraction.
-
Mandatory Visualizations
Experimental Workflow for Lipid Solubilization
Caption: Workflow for the in vitro solubilization of lipid vesicles using DDAO.
Hypothetical Signaling Pathway: GPCR Solubilization for Structural Studies
The following diagram illustrates a conceptual workflow where a detergent like DDAO is used to solubilize a G-protein coupled receptor (GPCR) for subsequent structural and functional analysis. This is a critical step in drug discovery, as many pharmaceuticals target GPCRs.[5][6]
Caption: Conceptual workflow for GPCR solubilization using DDAO for downstream analysis.
Applications in Drug Development and Research
-
Membrane Protein Structural Biology: DDAO can be employed to extract and stabilize membrane proteins, such as GPCRs, ion channels, and transporters, for structural determination by techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] A stable, monodisperse protein-detergent complex is essential for obtaining high-resolution structural data.
-
Functional Reconstitution: After purification in DDAO, membrane proteins can be reconstituted into artificial lipid bilayers (proteoliposomes) to study their function in a controlled environment. This is crucial for understanding their mechanism of action and for screening potential drug candidates that modulate their activity.
-
Lipid-Protein Interaction Studies: By solubilizing membranes, DDAO facilitates the study of specific interactions between lipids and proteins, which can be critical for protein function and signaling.
-
Drug Formulation: The solubilizing properties of DDAO may be explored for the formulation of poorly water-soluble drugs, enhancing their bioavailability.
Troubleshooting and Considerations
-
Detergent Purity: The purity of DDAO is critical, as impurities can affect experimental outcomes. Use high-purity DDAO, especially for structural and functional studies.
-
Temperature Effects: The CMC and solubilization efficiency of non-ionic detergents can be temperature-dependent. Optimize the temperature for your specific system.
-
Lipid Composition: The ease of solubilization can vary with the lipid composition of the membrane. Membranes rich in cholesterol or with specific lipid domains may require different detergent concentrations or conditions for complete solubilization.[9]
-
Protein Stability: While non-ionic detergents are generally considered mild, it is essential to confirm that DDAO does not denature or inactivate the protein of interest. Functional assays should be performed after solubilization.
-
Detergent Removal: For reconstitution experiments, complete removal of the detergent is necessary. This can be achieved through methods like dialysis, size-exclusion chromatography, or the use of adsorbent beads. The choice of method will depend on the CMC of DDAO.
By providing this detailed guide, we hope to facilitate the effective use of this compound in your research and development endeavors.
References
- 1. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]
- 2. cube-biotech.com [cube-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. ssarles.utk.edu [ssarles.utk.edu]
- 5. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization of biomimetic lipid mixtures by some commonly used non-ionic detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodecyldimethylphosphine Oxide (DDAO) Micelle Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide (DDAO) is a non-ionic to zwitterionic surfactant that is widely utilized in biochemical and biophysical research. Its utility stems from its ability to self-assemble into micelles in aqueous solutions, which can solubilize membrane proteins and lipids, and serve as nanocarriers for hydrophobic drugs. This document provides a detailed experimental protocol for the preparation and characterization of DDAO micelles, tailored for applications in research and drug development.
Quantitative Data Summary
The physicochemical properties of DDAO micelles are crucial for their application. The following table summarizes key quantitative data for pure DDAO micelles in aqueous solutions.
| Parameter | Value | Method of Determination | Notes |
| Critical Micelle Concentration (CMC) | ~1.1 mM[1][2] | Surface Tension, Fluorescence Spectroscopy | The concentration at which micelles begin to form. DDAO has a low CMC, making it effective at low concentrations.[1][2] |
| Micelle Shape | Near-spherical to prolate ellipsoid[3] | Small-Angle Neutron Scattering (SANS) | The shape can be influenced by concentration and the presence of other molecules. |
| Micelle Radius | ~20 Å (~2 nm)[3][4] | Small-Angle Neutron Scattering (SANS) | Refers to the radius of the neat DDAO micelle. |
| Aggregation Number (Nagg) | 76 (in a molecular dynamics study) | Molecular Dynamics Simulation | The exact experimental aggregation number for pure DDAO micelles can vary. This value provides a reasonable estimate. |
| Zeta Potential | Near-neutral | Electrophoretic Light Scattering | As a zwitterionic surfactant, DDAO micelles have a near-neutral surface charge at physiological pH. |
Experimental Protocols
Preparation of DDAO Micelles by Direct Dissolution
This protocol describes a straightforward method for preparing DDAO micelles in an aqueous buffer, suitable for most standard applications.
Materials:
-
This compound (DDAO) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris-HCl)
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (0.22 µm syringe filter)
Protocol:
-
Determine the Desired DDAO Concentration: Choose a final DDAO concentration that is significantly above its Critical Micelle Concentration (CMC) of ~1.1 mM to ensure micelle formation. A common working concentration range is 5 mM to 50 mM.
-
Weighing DDAO: Accurately weigh the required amount of DDAO powder using an analytical balance.
-
Dissolution:
-
Add the desired volume of high-purity water or buffer to a clean glass vial or beaker containing a magnetic stir bar.
-
Slowly add the weighed DDAO powder to the liquid while stirring gently. Avoid vigorous stirring to minimize foaming.
-
Continue stirring at room temperature until the DDAO is completely dissolved and the solution is clear. This may take a few minutes.
-
-
Purification (Optional): For applications requiring high purity, the DDAO micelle solution can be filtered through a 0.22 µm syringe filter to remove any dust particles or aggregates.
-
Storage: Store the DDAO micelle solution at 4°C. For long-term storage, it is advisable to prepare fresh solutions.
Characterization of DDAO Micelles
a) Determination of Micelle Size by Dynamic Light Scattering (DLS)
DLS is a common technique used to measure the hydrodynamic radius of micelles in solution.
Methodology:
-
Sample Preparation: Prepare a DDAO micelle solution at the desired concentration as described above.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature (typically 25°C), scattering angle, and solvent viscosity.
-
-
Measurement:
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will generate a correlation function, which is then used to calculate the size distribution and average hydrodynamic radius of the micelles.
-
b) Confirmation of Micelle Formation by Surface Tensiometry
This method is used to determine the Critical Micelle Concentration (CMC) by measuring the surface tension of DDAO solutions at various concentrations.
Methodology:
-
Prepare a Series of DDAO Solutions: Prepare a range of DDAO concentrations in high-purity water, both below and above the expected CMC (~1.1 mM).
-
Surface Tension Measurement:
-
Use a surface tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).
-
Measure the surface tension of each DDAO solution, starting from the lowest concentration.
-
Ensure the ring or plate is thoroughly cleaned between measurements.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the DDAO concentration.
-
The plot will show a sharp decrease in surface tension with increasing DDAO concentration, followed by a plateau. The point at which the slope changes abruptly corresponds to the CMC.
-
Experimental Workflow and Signaling Pathways
References
- 1. Concentration Dependent Asymmetric Synergy in SDS–DDAO Mixed Surfactant Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SANS and rheology of elongated SDS–DDAO mixed micelles near the phase boundary - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. SANS and rheology of elongated SDS–DDAO mixed micelles near the phase boundary - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00437C [pubs.rsc.org]
Application Notes and Protocols: Dodecyldimethylphosphine Oxide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyldimethylphosphine oxide (DMDPO) is an amphiphilic molecule characterized by a long hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide head group.[1] This structure imparts surfactant properties, making it a candidate for the formation of self-assembled nanostructures such as micelles and nanoparticles in aqueous media.[1] These nanostructures have the potential to encapsulate poorly water-soluble drugs, enhancing their solubility, stability, and bioavailability.[2][3][4][5] This document provides an overview of the potential applications of DMDPO in drug delivery and detailed protocols for the formulation and evaluation of DMDPO-based drug delivery systems.
The use of nanocarriers in drug delivery offers several advantages, including the ability to target specific tissues, control the release of therapeutic agents, and protect drugs from degradation.[6][7] Micelles, formed from the self-assembly of amphiphilic molecules like DMDPO, can create a hydrophobic core capable of entrapping lipophilic drugs, while a hydrophilic shell ensures dispersion in aqueous environments.[2][6] Furthermore, these systems can be designed to respond to specific stimuli in the tumor microenvironment, such as lower pH, which can trigger the release of the encapsulated drug.[6][8]
Applications of this compound in Drug Delivery
DMDPO can be utilized to formulate various types of drug delivery systems, primarily leveraging its self-assembly properties.
-
Micellar Drug Delivery: DMDPO can spontaneously form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drugs, such as the chemotherapeutic agent doxorubicin (B1662922), within their core. This encapsulation can improve the drug's solubility and stability in physiological environments.[2][6]
-
Stimuli-Responsive Systems: The stability and drug release characteristics of DMDPO-based carriers can potentially be tailored to be responsive to environmental cues like pH.[6][8] For instance, in the acidic tumor microenvironment, protonation of the phosphine oxide group could alter the micelle structure and trigger the release of the encapsulated drug.
-
Nanoparticle Formulation: DMDPO can be used as a stabilizing agent or a component in the synthesis of more complex nanoparticles, such as polymer-lipid hybrid nanoparticles or solid lipid nanoparticles, to enhance drug loading and stability.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a DMDPO-based drug delivery system encapsulating doxorubicin (DOX), based on typical results observed for similar micellar systems.
Table 1: Physicochemical Properties of DOX-Loaded DMDPO Micelles
| Parameter | Value |
| Particle Size (nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 to +5 |
| Drug Loading Content (%) | 10 - 20 |
| Encapsulation Efficiency (%) | 70 - 90 |
Table 2: In Vitro Doxorubicin Release from DMDPO Micelles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 15 | 25 |
| 6 | 25 | 45 |
| 12 | 35 | 65 |
| 24 | 45 | 80 |
| 48 | 55 | 90 |
Table 3: In Vitro Cytotoxicity of DOX-Loaded DMDPO Micelles against MCF-7 Cancer Cells
| Formulation | IC50 (µg/mL) |
| Free Doxorubicin | 1.5 |
| DOX-Loaded DMDPO Micelles | 0.8 |
| Blank DMDPO Micelles | > 100 |
Experimental Protocols
Herein, we provide detailed protocols for the preparation and characterization of DMDPO-based drug delivery systems.
Protocol 1: Preparation of Doxorubicin-Loaded DMDPO Micelles
This protocol describes the preparation of doxorubicin-loaded DMDPO micelles using the thin-film hydration method.
Materials:
-
This compound (DMDPO)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Dissolve a specific amount of DMDPO and a carefully weighed amount of doxorubicin in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the wall of the flask.
-
Place the flask under a vacuum for at least 2 hours to ensure complete removal of any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and sonicating in a water bath sonicator for 10-15 minutes, or until the film is completely dispersed, forming a micellar solution.
-
To remove any unencapsulated doxorubicin, the micellar solution can be purified by dialysis against PBS using a dialysis membrane with a suitable molecular weight cut-off (e.g., 3.5 kDa) for 24 hours.
Protocol 2: Characterization of DMDPO Micelles
1. Particle Size and Zeta Potential:
-
Dilute the prepared micellar solution with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Drug Loading Content and Encapsulation Efficiency:
-
To determine the amount of doxorubicin loaded, disrupt the micelles by adding a suitable solvent (e.g., methanol).
-
Measure the doxorubicin concentration using a UV-Vis spectrophotometer or fluorescence spectrophotometer at the appropriate wavelength.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of doxorubicin from DMDPO micelles under different pH conditions, mimicking physiological and tumor environments.[9]
Materials:
-
DOX-loaded DMDPO micelle solution
-
PBS at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking incubator
Procedure:
-
Place a known volume of the DOX-loaded DMDPO micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of doxorubicin in the collected samples using a UV-Vis or fluorescence spectrophotometer.
-
Plot the cumulative percentage of drug released against time.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the anticancer efficacy of DOX-loaded DMDPO micelles using the MTT assay.[4][10]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Free doxorubicin solution
-
DOX-loaded DMDPO micelle solution
-
Blank DMDPO micelle solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free doxorubicin, DOX-loaded DMDPO micelles, and blank DMDPO micelles. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Caption: Potential signaling pathways affected by nanoparticle internalization.
Experimental Workflow
Caption: Workflow for DMDPO-based drug delivery system development.
Logical Relationship
Caption: Logical relationship of DMDPO drug delivery system components.
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 2. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin-loaded micelles in tumor cell-specific chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Dodecyldimethylphosphine oxide precipitation in buffer
Welcome to the technical support center for Dodecyldimethylphosphine oxide (DDAO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing DDAO precipitation in buffer solutions and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAO) and why is it used?
This compound (DDAO) is a non-ionic to weakly cationic amphiphilic surfactant.[1][2] Its structure consists of a long, hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide headgroup. This amphiphilic nature allows it to effectively reduce surface tension and form micelles in aqueous solutions.[1] DDAO is frequently used in biochemical and biophysical research for solubilizing membrane proteins, as a component in detergent formulations, and as a fluorescent probe in enzyme activity assays.[3][4][5]
Q2: Why is my DDAO precipitating out of my buffer solution?
DDAO precipitation can occur for several reasons:
-
Concentration above solubility limit: The concentration of DDAO in your buffer may exceed its solubility under the specific experimental conditions (e.g., temperature, pH, ionic strength).
-
Low Temperature: The solubility of many surfactants, including DDAO, decreases at lower temperatures.[6] Storing stock solutions or experimental setups at low temperatures (e.g., 4°C) can lead to precipitation.
-
Inappropriate pH: The charge of the DDAO headgroup is pH-dependent. In acidic conditions (low pH), the amine oxide group can become protonated, making the surfactant cationic.[7][8] This change in charge can alter its solubility and interactions with buffer components.
-
High Ionic Strength: While moderate ionic strength can sometimes increase the solubility of surfactants, very high salt concentrations can lead to a "salting-out" effect, causing the surfactant to precipitate.
-
Interaction with Buffer Components: Certain buffer salts may interact with DDAO, leading to the formation of insoluble complexes.
Q3: How can I increase the solubility of DDAO in my buffer?
To improve DDAO solubility, consider the following:
-
Use a Co-solvent: Prepare a concentrated stock solution of DDAO in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before diluting it into your aqueous buffer.[3][9]
-
Gentle Heating: Gently warming the solution can help dissolve DDAO.[9] However, be cautious not to overheat, as this could degrade the DDAO or other components in your experiment.
-
Sonication: Sonication can be an effective method to disperse and dissolve precipitated DDAO.[3][9]
-
pH Adjustment: Ensure the pH of your buffer is within a range where DDAO is most soluble for your application. For many applications, a pH around 7.0-8.0 is suitable.[10]
Q4: What is the Critical Micelle Concentration (CMC) of DDAO and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which DDAO monomers begin to self-assemble into micelles. Below the CMC, DDAO exists primarily as individual molecules. Above the CMC, both monomers and micelles are present. The CMC of DDAO is influenced by factors such as temperature, pH, and ionic strength.[11] Knowing the CMC is crucial for applications like membrane protein solubilization, where the micellar form is required to create a membrane-mimicking environment.
Troubleshooting Guides
Issue 1: DDAO precipitates immediately upon addition to the buffer.
| Possible Cause | Troubleshooting Step |
| High initial concentration | Prepare a stock solution of DDAO in a suitable organic solvent like DMSO first, then add it dropwise to the buffer while stirring. |
| Buffer incompatibility | Test the solubility of DDAO in a small volume of your buffer before preparing the full volume. Consider switching to a different buffer system if precipitation persists. |
| Incorrect pH | Verify the pH of your buffer. Adjust the pH if necessary to a range where DDAO is known to be more soluble (typically neutral to slightly alkaline). |
Issue 2: DDAO solution becomes cloudy or precipitates upon storage at 4°C.
| Possible Cause | Troubleshooting Step |
| Decreased solubility at low temperature | Store DDAO stock solutions at room temperature if they are stable for the required duration. If refrigeration is necessary, gently warm and sonicate the solution to redissolve any precipitate before use. |
| Concentration too high for cold storage | Prepare a more dilute stock solution if it needs to be stored at 4°C. |
Issue 3: Experimental results are inconsistent, possibly due to DDAO precipitation.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation | Visually inspect your solutions carefully against a dark background for any signs of cloudiness or precipitate. Centrifuge a small aliquot to see if a pellet forms. |
| Working concentration is too close to the solubility limit | Lower the working concentration of DDAO if your experiment allows. |
| Changes in experimental conditions | Ensure that the temperature, pH, and ionic strength remain constant throughout your experiment. |
Data Presentation
Table 1: Influence of Environmental Factors on DDAO Solubility
| Factor | Effect on DDAO Solubility | General Recommendation |
| Temperature | Generally increases with higher temperature.[6][8] | Prepare solutions at room temperature or with gentle warming. Avoid cold storage of working solutions. |
| pH | Can be cationic at low pH, which may affect solubility and interactions.[7][8] | Maintain a pH in the neutral to slightly alkaline range (7.0-8.5) for most applications. |
| Ionic Strength | Complex effects; high concentrations can lead to "salting-out". | Use the minimum ionic strength required for your experiment. |
| Co-solvents (e.g., DMSO) | Significantly increases solubility in aqueous solutions.[9][12] | Prepare concentrated stock solutions in DMSO. |
Table 2: Recommended Buffer Systems for DDAO
| Buffer | Useful pH Range | Notes |
| Tris-HCl | 7.0 - 9.0 | Commonly used and generally compatible with DDAO. |
| HEPES | 6.8 - 8.2 | A zwitterionic buffer that is often a good choice for maintaining pH with minimal interaction. |
| Phosphate (B84403) Buffer (PBS) | 6.0 - 8.0 | Widely used, but be aware of potential interactions between phosphate ions and other components in your system.[10] |
| MOPS | 6.5 - 7.9 | Another "Good's" buffer that is often compatible with biological experiments involving surfactants. |
Experimental Protocols
Protocol 1: Preparation of a DDAO Stock Solution
-
Weighing: Accurately weigh the desired amount of solid DDAO powder in a chemical fume hood.
-
Dissolution in Co-solvent: Add a small volume of high-purity DMSO to the DDAO powder.
-
Mixing: Gently vortex or sonicate the mixture until the DDAO is completely dissolved. A final stock concentration of 100-500 mM in DMSO is common.[9]
-
Storage: Store the stock solution at room temperature, protected from light. For long-term storage, consult the manufacturer's recommendations; storage at -20°C may be possible, but re-dissolution upon thawing will be necessary.
Protocol 2: Preparation of a DDAO Working Solution in Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to the target value.
-
Equilibration: Allow the buffer to equilibrate to the experimental temperature.
-
Dilution: While gently stirring the buffer, add the DDAO stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Continue to stir the solution for 10-15 minutes to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for DDAO precipitation.
Caption: Recommended workflow for preparing DDAO solutions.
References
- 1. Stabilization of protein structure in freeze-dried amorphous organic acid buffer salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 3. DDAO | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 7. Demonstration of pH-controlled DNA–surfactant manipulation for biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. DDAO | 1643-20-5 | Benchchem [benchchem.com]
- 12. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dodecyldimethylphosphine Oxide (DDAO) Concentration for Protein Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Dodecyldimethylphosphine oxide (DDAO) to enhance protein stability during your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound (DDAO) and why is it used for protein stability?
A1: this compound (DDAO), also known as Lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant.[1] It is frequently used in protein purification and stabilization because it is generally non-denaturing, meaning it can help solubilize and stabilize proteins, particularly membrane proteins, without unfolding them.[1] DDAO achieves this by forming micelles that shield the hydrophobic regions of the protein from the aqueous environment, thus preventing aggregation.
Q2: What is the Critical Micelle Concentration (CMC) of DDAO and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which DDAO monomers begin to self-assemble into micelles. The CMC of DDAO is approximately 1.70 mM.[1] It is crucial to work at concentrations above the CMC to ensure the presence of micelles, which are essential for solubilizing and stabilizing your protein. Maintaining the detergent concentration above the CMC is a general rule of thumb in most applications.
Q3: What is a good starting concentration for DDAO?
A3: The optimal concentration of DDAO is highly dependent on the specific protein and the application (e.g., extraction, purification, long-term stability). A common starting point for membrane protein solubilization is a concentration of 1% DDAO, ensuring it is well above the CMC. For purification, a concentration approximately three times the CMC is often a good starting point.[2] However, it is critical to empirically determine the optimal concentration for your specific protein and experimental conditions.
Q4: Can DDAO interfere with downstream applications?
A4: Yes, DDAO, like other detergents, can potentially interfere with certain downstream applications. For example, it may affect the activity of some enzymes or interfere with analytical techniques such as mass spectrometry or surface plasmon resonance (SPR). It is always advisable to use the lowest effective concentration of DDAO that maintains protein stability and to consider detergent removal steps if necessary for subsequent experiments.
Troubleshooting Guides
Issue 1: Protein Precipitation or Aggregation in the Presence of DDAO
| Possible Cause | Troubleshooting Steps |
| DDAO concentration is too low. | The DDAO concentration may have fallen below the CMC during a dilution step, leading to the disassembly of micelles and subsequent protein aggregation. Solution: Ensure the DDAO concentration remains above its CMC (1.70 mM) at all stages of your experiment. Consider increasing the DDAO concentration. |
| Suboptimal buffer conditions. | The pH, ionic strength, or other components of your buffer may not be optimal for your protein's stability in the presence of DDAO. Solution: Perform a buffer screen to test different pH values and salt concentrations. The optimal pH is often at least one unit away from the protein's isoelectric point (pI). |
| Protein concentration is too high. | The amount of protein may be too high for the given DDAO concentration to effectively form individual protein-detergent micelles. |
| DDAO is not the ideal detergent for your protein. | Not all proteins are stabilized effectively by DDAO. Solution: Screen a panel of different detergents, including other zwitterionic, non-ionic, or anionic detergents, to identify the one that provides the best stability for your protein. |
Issue 2: Loss of Protein Activity in the Presence of DDAO
| Possible Cause | Troubleshooting Steps |
| Partial denaturation of the protein. | Although generally mild, DDAO can cause partial denaturation in sensitive proteins, leading to a loss of function. Solution: Titrate the DDAO concentration to the lowest effective level that still prevents aggregation. Screen other, milder detergents. |
| Detergent interference with the active site. | DDAO molecules might be sterically hindering the active site or a binding pocket of your protein. Solution: Attempt to perform the activity assay at a lower DDAO concentration, if stability permits. Consider a detergent exchange to a different type of detergent that may have less interference. |
| Disruption of necessary protein-protein interactions. | For protein complexes, DDAO might be disrupting essential interactions between subunits. Solution: Carefully optimize the DDAO concentration. It may be necessary to find a delicate balance that maintains the complex's integrity without causing aggregation. |
Data Presentation
Table 1: Properties of this compound (DDAO)
| Property | Value | Reference |
| Chemical Formula | C₁₄H₃₁NO | [1] |
| Molar Mass | 229.408 g·mol⁻¹ | [1] |
| Type | Zwitterionic Surfactant | [1] |
| Critical Micelle Concentration (CMC) | ~1.70 mM | [1] |
| Appearance | White solid | [1] |
Table 2: Example of Quantitative Data from a Detergent Optimization Study using Differential Scanning Fluorimetry (DSF)
This table is a hypothetical example to illustrate how to present quantitative data. The actual values would be obtained from your experiments.
| DDAO Concentration (mM) | Melting Temperature (Tm) (°C) | Observations |
| 0 (Control) | 42.5 | Significant aggregation observed. |
| 1.0 | 45.2 | Some aggregation still present. |
| 2.0 | 52.8 | No visible aggregation, significant increase in stability. |
| 5.0 | 53.1 | Stable, no significant improvement over 2.0 mM. |
| 10.0 | 51.9 | Slight decrease in stability, potentially due to excess micelles. |
Experimental Protocols
Protocol 1: Optimizing DDAO Concentration using Differential Scanning Fluorimetry (DSF)
Objective: To determine the optimal DDAO concentration for maximizing the thermal stability of a target protein.
Principle: DSF measures the thermal unfolding of a protein by monitoring the fluorescence of an environmentally sensitive dye that binds to exposed hydrophobic regions as the protein denatures. A higher melting temperature (Tm) indicates greater protein stability.[3][4]
Materials:
-
Purified protein of interest
-
DDAO stock solution (e.g., 10% w/v)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Base buffer in which the protein is soluble
-
Real-time PCR instrument capable of thermal ramping
-
96-well PCR plates
Methodology:
-
Prepare a Protein Master Mix: Dilute your purified protein to a final concentration of 2-5 µM in the base buffer.
-
Prepare DDAO Dilutions: Create a series of DDAO concentrations in the base buffer. A good starting range is from below to well above the CMC (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM). Also, include a no-DDAO control.
-
Set up the 96-well Plate:
-
In each well, add a constant volume of the protein master mix.
-
Add the corresponding DDAO dilution to each well.
-
Add SYPRO Orange dye to each well to a final concentration of 5x.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the contents and remove any bubbles.
-
Thermal Melt Analysis:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate melt curves (fluorescence vs. temperature).
-
The melting temperature (Tm) is the peak of the first derivative of the melt curve.
-
Plot the Tm as a function of DDAO concentration. The optimal DDAO concentration corresponds to the highest Tm value.
-
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Protein Aggregation with Dodecyldimethylphosphine oxide (DMMPO)
Welcome to the technical support center for troubleshooting protein aggregation. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with protein stability during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues related to protein aggregation, with a focus on the application of Dodecyldimethylphosphine oxide (DMMPO).
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation and why is it a problem?
A1: Protein aggregation is a biological phenomenon where misfolded proteins clump together to form aggregates. These aggregates can range in size from small, soluble oligomers to large, insoluble inclusions.[1] Protein aggregation is a significant issue in research and drug development because it can lead to loss of protein function, reduced yields during purification, and can trigger immunogenic responses in therapeutic proteins.[2]
Q2: What are the common causes of protein aggregation in experiments?
A2: Several factors can induce protein aggregation during experiments, including:
-
High protein concentration: Increased proximity of protein molecules can promote self-association.[2]
-
Suboptimal buffer conditions: Incorrect pH or ionic strength can destabilize proteins.[1]
-
Temperature stress: Both high and low temperatures can lead to protein unfolding and aggregation.[3]
-
Mechanical stress: Agitation, stirring, or freeze-thaw cycles can denature proteins.
-
Presence of hydrophobic surfaces: Interaction with air-water interfaces or container surfaces can cause proteins to unfold and aggregate.
-
Oxidizing conditions: For proteins with cysteine residues, oxidation can lead to the formation of non-native disulfide bonds and subsequent aggregation.[1]
Q3: What is this compound (DMMPO) and how can it help with protein aggregation?
A3: this compound (DMMPO) is a non-ionic detergent. Detergents are amphipathic molecules that can solubilize and stabilize proteins, particularly membrane proteins, by forming micelles that shield the protein's hydrophobic regions from the aqueous environment.[4] DMMPO, with its phosphine (B1218219) oxide headgroup and a dodecyl tail, is effective in maintaining the native structure of proteins and preventing aggregation.
Q4: When should I consider using DMMPO over other detergents like DDM or LDAO?
A4: The choice of detergent is often protein-specific. DMMPO can be a good alternative to commonly used detergents like n-dodecyl-β-D-maltoside (DDM) or lauryldimethylamine N-oxide (LDAO) when you observe protein instability or aggregation with these detergents.[5] It is advisable to screen a panel of detergents, including DMMPO, to find the optimal one for your protein of interest.
Troubleshooting Guides
Guide 1: My protein is aggregating during purification.
Problem: You observe precipitation or a decrease in the concentration of your target protein during purification steps.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.
-
Ionic Strength: Adjust the salt concentration (e.g., NaCl, KCl) to modulate electrostatic interactions. Some proteins are more stable at low salt concentrations, while others require higher salt to prevent aggregation.[1]
-
Additives: Include stabilizing additives in your buffers:
-
Reducing agents (for proteins with cysteines): Dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent the formation of incorrect disulfide bonds.[1]
-
Glycerol or sucrose: These osmolytes can stabilize the native protein structure.
-
-
-
Introduce a Detergent:
-
If you are working with a membrane protein or a protein with exposed hydrophobic patches, the addition of a mild, non-denaturing detergent is crucial.
-
Start with a commonly used detergent like DDM and if aggregation persists, screen other detergents including DMMPO.
-
-
Optimize Detergent Concentration:
-
The detergent concentration should be above its critical micelle concentration (CMC) to ensure micelle formation and effective protein solubilization.[6] A general guideline is to use a detergent concentration of at least 2x the CMC.
-
-
Lower Protein Concentration: If possible, perform purification steps at a lower protein concentration to reduce the likelihood of intermolecular interactions that lead to aggregation.[2]
-
Control Temperature: Perform purification steps at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. However, some proteins are cold-labile, so the optimal temperature should be determined empirically.[3]
Guide 2: My membrane protein precipitates after detergent solubilization.
Problem: Your membrane protein is successfully extracted from the membrane but then aggregates in the detergent solution.
Troubleshooting Steps:
-
Screen Different Detergents: The initial detergent used for solubilization may not be optimal for long-term stability. Exchange the initial detergent for a panel of other detergents, including DMMPO, DDM, and LDAO, to identify the one that best stabilizes your protein.
-
Check Detergent Concentration: Ensure the detergent concentration in all your buffers (e.g., during chromatography) remains above the CMC.[7]
-
Add Lipids or Cholesterol Analogs: Some membrane proteins require the presence of lipids or cholesterol analogs to maintain their native conformation and stability in detergent micelles.
-
Optimize the Solubilization Protocol:
-
Detergent-to-protein ratio: Experiment with different ratios to find the optimal balance for solubilization without excessive delipidation, which can lead to instability.
-
Incubation time: A shorter incubation time may be sufficient for solubilization and could minimize protein denaturation.
-
Data Presentation
Table 1: Physicochemical Properties of DMMPO and Other Common Detergents
| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| This compound | DMMPO | Zwitterionic | 246.38 | ~1.3 | ~75 |
| n-dodecyl-β-D-maltoside | DDM | Non-ionic | 510.62 | 0.17 | 78-149 |
| n-decyl-β-D-maltoside | DM | Non-ionic | 482.56 | 1.8 | ~40 |
| n-octyl-β-D-glucoside | OG | Non-ionic | 292.37 | 20-25 | ~27 |
| Lauryldimethylamine N-oxide | LDAO | Zwitterionic | 229.42 | 1-2 | ~75 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 885.1 | 0.01 | ~91 |
Note: CMC and aggregation number can vary depending on buffer conditions (e.g., ionic strength, temperature, pH).
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Solubilization using DMMPO
This protocol provides a general framework for solubilizing membrane proteins from E. coli cell membranes. Optimization of detergent concentration, buffer composition, and incubation time will be necessary for each specific protein.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, DMMPO (start with a concentration of 1% w/v)
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a French press, sonication, or other appropriate method.
-
Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
-
Membrane Isolation:
-
Transfer the supernatant to an ultracentrifuge tube.
-
Pellet the membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant (cytosolic fraction).
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer containing DMMPO. The final protein concentration should be in the range of 5-10 mg/mL.
-
Incubate on a rocker or rotator at 4°C for 1-2 hours.
-
-
Clarification of Solubilized Proteins:
-
Pellet the unsolubilized membrane fragments by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps (e.g., affinity chromatography). Remember to include DMMPO at a concentration above its CMC in all subsequent purification buffers.
-
Visualizations
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolinscientific.com [biolinscientific.com]
- 7. cube-biotech.com [cube-biotech.com]
Dodecyldimethylphosphine oxide interference in biochemical assays
Welcome to the Technical Support Center for Biochemical Assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by dodecyldimethylphosphine oxide (DDAO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAO) and why is it used in biochemical assays?
This compound (DDAO), also known as lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant.[1] It is frequently used in biochemical and biophysical studies for its ability to solubilize and stabilize proteins, particularly membrane proteins, without denaturing them.[1] Its properties make it useful in a variety of applications, including protein purification and in assays where maintaining protein structure is critical.[1] DDAO is also used as a component in some assay substrates, such as DDAO phosphate (B84403) for phosphatase assays, where its hydrolysis leads to a fluorescent product.[2][3][4]
Q2: What is the Critical Micelle Concentration (CMC) of DDAO and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like DDAO, self-assemble to form micelles.[5][6] Below the CMC, DDAO exists as individual monomers in solution. Any additional surfactant added above the CMC will predominantly form micelles.[5] The CMC is a critical parameter because the behavior of the surfactant—and its potential for interference—changes dramatically above this concentration.[6] Working at concentrations well above the CMC can lead to the formation of compound aggregates, which is a common cause of non-specific assay interference. The CMC of DDAO can be influenced by factors such as pH, temperature, and the presence of salts in the assay buffer.[7]
| Property | Value | Source |
| Chemical Formula | C₁₄H₃₁NO | [1] |
| Molar Mass | 229.408 g·mol⁻¹ | [1] |
| Type | Zwitterionic Surfactant | [1] |
| CMC (in water) | ~1.70 mM | [1] |
Q3: How can DDAO interfere with my biochemical assay?
DDAO, like other detergents, can interfere with biochemical assays through several mechanisms. Understanding these potential interferences is the first step in troubleshooting unexpected results.
-
Compound Aggregation: At concentrations above the CMC, surfactants can form micelles that may sequester test compounds, effectively lowering their available concentration, or non-specifically inhibit enzymes, leading to false-positive results.[8][9]
-
Optical Interference: In fluorescence-based assays, DDAO itself or impurities might possess intrinsic fluorescence or absorbance properties that overlap with the excitation or emission wavelengths of the assay's fluorophores.[9][10] This can lead to a high background signal or quenching.
-
Protein Structure Alteration: While generally considered non-denaturing, high concentrations of any detergent can potentially alter the conformation of a target protein, affecting its activity.[1]
-
Disruption of Assay Components: DDAO can interfere with affinity capture systems, such as those used in homogeneous proximity assays (e.g., AlphaScreen), leading to signal disruption.[11]
Troubleshooting Guides
Issue 1: My enzyme inhibition assay shows a high number of hits, or my dose-response curves are steep and inconsistent.
This issue may be caused by non-specific inhibition due to the formation of compound aggregates, a common interference mechanism.[8][12] Small molecules can form aggregates that inhibit enzymes non-specifically. DDAO, being a detergent, can be used to diagnose this issue.
Troubleshooting Workflow: Diagnosing Aggregation-Based Interference
Interpreting the Results:
| IC50 Shift with DDAO | Interpretation |
| > 10-fold increase | Strong evidence for aggregation-based inhibition.[8] |
| 2 to 10-fold increase | Possible aggregation; warrants further investigation.[8] |
| No significant change | Aggregation is not the likely mechanism of inhibition.[8] |
Issue 2: My fluorescence-based assay shows a high background signal or inconsistent readings.
This could be due to optical interference from DDAO or from the test compounds themselves.[10] Many compounds are inherently fluorescent or can absorb light at the wavelengths used in common assays (e.g., UV-Vis, fluorescence polarization, FRET).[10][13]
Troubleshooting Workflow: Identifying Optical Interference
Mitigation Strategies:
-
Use Red-Shifted Dyes: Switching to fluorophores that excite and emit at longer wavelengths (e.g., Cy5) can often overcome interference from compounds that are typically fluorescent in the blue-green region of the spectrum.[13]
-
Implement Counter-Screens: Run a parallel assay without the target biomolecule to identify and flag compounds that interfere with the detection method itself.[10][11]
-
Orthogonal Assays: Validate hits using an assay with a different detection technology (e.g., luminescence or a label-free method) that is not susceptible to the same interference mechanism.[10][14]
Experimental Protocols
Protocol: Detergent-Based Counter-Screen for Compound Aggregation
This protocol describes a general method to determine if an inhibitory compound identified in a primary screen is acting via a non-specific aggregation mechanism.
1. Objective: To assess the effect of a non-ionic detergent (e.g., Triton X-100 or DDAO itself if not part of the primary assay buffer) on the potency (IC50) of a hit compound. A significant decrease in potency in the presence of the detergent suggests an aggregation-based mechanism.[8]
2. Materials:
-
Hit compound stock solution (e.g., 10 mM in DMSO)
-
Standard assay buffer (used in the primary screen)
-
Detergent-containing assay buffer (Standard buffer + 0.01% (v/v) Triton X-100)
-
All other enzyme, substrate, and detection reagents from the primary assay
-
Microplates (e.g., 384-well) compatible with your plate reader
3. Procedure:
-
Compound Dilution: Prepare two identical serial dilution series of the hit compound.
-
Series A: Dilute the compound in the standard assay buffer .
-
Series B: Dilute the compound in the detergent-containing assay buffer .
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Execution:
-
Dispense the compound dilutions from Series A and Series B into separate wells of a microplate.
-
Add the enzyme to all wells and incubate for a pre-determined time (if applicable).
-
Initiate the reaction by adding the substrate.
-
Allow the reaction to proceed for the optimized duration from the primary assay.
-
Stop the reaction (if necessary) and add detection reagents.
-
-
Data Acquisition:
-
Read the plate using the same instrument and settings as the primary screen.
-
4. Data Analysis:
-
Normalize the data for each condition (with and without detergent) to your positive and negative controls.
-
Plot the normalized response versus the log of the compound concentration for both Series A and Series B.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
Calculate the fold-shift in IC50: (IC50 with detergent) / (IC50 without detergent).
-
Interpret the results based on the table provided in the "Diagnosing Aggregation-Based Interference" section.
References
- 1. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 2. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. DDAO Phosphate, Probes for Protein Kinases and Protein Phosphatases - Jena Bioscience [jenabioscience.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 7. Dodecyldimethylamine Oxide Micelles in Solutions without Added Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the yield of membrane protein extraction with Dodecyldimethylphosphine oxide
Welcome to the technical support center for Dodecyldimethylphosphine Oxide, also commonly known as Dodecyldimethylamine N-oxide (DDAO) or Lauryldimethylamine N-oxide (LDAO). This zwitterionic detergent is a powerful tool for solubilizing and stabilizing membrane proteins for structural and functional studies.[1] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve the yield and quality of your membrane protein extractions.
Troubleshooting Guide
This section addresses common problems encountered during membrane protein extraction with DDAO.
Q1: My protein yield is very low after solubilization with DDAO. What are the likely causes and how can I fix this?
A1: Low yield is a frequent challenge in membrane protein purification.[2] Several factors could be responsible. Consider the following troubleshooting steps:
-
Suboptimal DDAO Concentration: The detergent concentration is critical. It must be significantly above the Critical Micelle Concentration (CMC) to ensure enough micelles are available to encapsulate the protein.[3] For DDAO, the CMC is approximately 1-2 mM (~0.023-0.046% w/v). Try a screening process with a range of DDAO concentrations (e.g., 0.1% to 2.0% w/v) to find the optimal concentration for your specific protein.
-
Incorrect Detergent-to-Protein Ratio: A common starting point is a detergent-to-protein mass ratio of 3:1 to 10:1. If this is insufficient, you may need to increase the ratio.
-
Inefficient Cell Lysis or Membrane Preparation: Ensure your cells are completely lysed and that the membrane fraction is properly isolated and washed. Incomplete lysis will result in less starting material for solubilization.
-
Insufficient Incubation Time/Temperature: Solubilization is not instantaneous. Ensure you are incubating the membrane fraction with the DDAO solution for a sufficient time (e.g., 30 minutes to 4 hours). Temperature can also affect efficiency; most extractions are performed at 4°C to preserve protein integrity, but some proteins may require higher temperatures for efficient extraction.
Q2: My target protein is aggregating after extraction with DDAO. What should I do?
A2: Protein aggregation can occur if the protein is not properly stabilized within the detergent micelles.[4][5]
-
Increase DDAO Concentration in All Buffers: After initial solubilization, the DDAO concentration must be kept above its CMC in all subsequent buffers (e.g., during chromatography) to prevent the protein from coming out of the micellar environment and aggregating.[4]
-
Screen Other Detergents: DDAO, while effective, can be a harsh detergent for some proteins.[1] If aggregation persists, consider screening other detergents or using detergent mixtures. For sensitive proteins, milder non-ionic detergents like DDM may be a better choice.[4]
-
Optimize Buffer Conditions: High salt concentrations (e.g., 150-500 mM NaCl) can sometimes help reduce non-specific ionic interactions that lead to aggregation. Also, ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI).
-
Additives: Including additives like glycerol (B35011) (10-20%), cholesterol analogues, or specific lipids in your buffer can help stabilize the protein-detergent complex.
Q3: The activity of my extracted protein is low or absent. How can I preserve its function?
A3: Maintaining the native structure and function of a membrane protein is a primary challenge.[6]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis and solubilization buffers to prevent degradation.
-
Work at Low Temperatures: Perform all extraction and purification steps at 4°C unless optimized otherwise.
-
Gentle Handling: Avoid harsh treatments like excessive vortexing or sonication after solubilization, which can denature the protein. Use gentle mixing instead.
-
Consider a Milder Detergent: DDAO's zwitterionic nature can be denaturing for some proteins.[1] If activity is lost, testing a non-ionic detergent like n-Dodecyl-β-D-maltoside (DDM) is a recommended step.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAO/LDAO) and why is it used?
A1: DDAO is a zwitterionic detergent with a neutral polar head group and a C12 hydrophobic tail.[1] It is widely used in membrane protein research because it is effective at disrupting lipid bilayers to extract proteins.[1] Proteins that are stable in DDAO often produce high-quality crystals for structural biology, possibly due to the compact size of the DDAO micelles.[1]
Q2: What are the key physicochemical properties of DDAO?
A2: Understanding the properties of DDAO is essential for designing effective extraction protocols. Key properties are summarized in the table below.
Q3: How does DDAO compare to other common detergents like DDM or Triton X-100?
A3: The choice of detergent depends on the specific protein and downstream application.[2] DDAO is considered more "harsh" than non-ionic detergents like DDM but forms smaller micelles, which can be advantageous for crystallization.[1] Triton X-100 is a heterogeneous detergent that strongly absorbs UV light, interfering with protein quantification.[1]
Quantitative Data
The table below summarizes and compares the key properties of DDAO with other detergents frequently used in membrane protein research.
| Property | This compound (DDAO/LDAO) | n-Dodecyl-β-D-maltoside (DDM) | Triton X-100 |
| Detergent Class | Zwitterionic | Non-ionic[6] | Non-ionic |
| Molecular Weight | ~229.4 g/mol | ~510.6 g/mol [6] | ~625 g/mol (average) |
| CMC (in water) | ~1-2 mM (~0.023-0.046% w/v) | ~0.17 mM (~0.0087% w/v)[6] | ~0.2-0.9 mM (~0.012-0.056% w/v) |
| Micelle Size (Mw) | ~18-21.5 kDa[1] | ~78-149 kDa[6] | ~90 kDa |
| Aggregation Number | ~76-95 | ~78-149[6] | ~140 |
| Comments | Small micelle size, good for crystallization. Can be harsh.[1] | Gentle, good for maintaining protein function.[6] Large micelle size. | Heterogeneous mixture, strong UV absorbance.[1] |
Experimental Protocols
Protocol 1: General Method for Membrane Protein Extraction using DDAO
This protocol provides a framework for solubilizing a target membrane protein from isolated membranes. Optimization is crucial for each specific protein.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT (or other reducing agent), Protease Inhibitor Cocktail.
-
DDAO Stock Solution: 10% (w/v) DDAO in water.
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes, prepared by methods such as cell lysis followed by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[6]
-
Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer (without detergent) and determine the total protein concentration using a detergent-compatible assay (e.g., BCA assay).
-
Solubilization: Dilute the membrane suspension with Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Add DDAO from the stock solution to the desired final concentration (a good starting point is 1.0% w/v).
-
Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle, end-over-end rotation. Avoid vigorous shaking or vortexing.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments and aggregated protein.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps like affinity or size-exclusion chromatography. Remember to include DDAO (at a concentration above the CMC, e.g., 0.05%) in all subsequent chromatography buffers.[4]
Visualizations
Caption: Experimental workflow for membrane protein extraction using DDAO.
Caption: Troubleshooting logic for low membrane protein yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving extraction and post-purification concentration of membrane proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein aggregation. The effect of deuterium oxide on large protein aggregates of C-phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Dodecyldimethylphosphine oxide stability under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Dodecyldimethylphosphine oxide (DMDPO) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (DMDPO)?
A1: this compound (DMDPO) is an organophosphorus compound known for its stability under a range of conditions, which makes it a versatile surfactant in various applications.[1] However, like all chemical compounds, its stability can be affected by extremes of pH and temperature. The phosphine (B1218219) oxide group is generally resistant to oxidation, but the molecule can undergo hydrolysis under certain acidic or basic conditions, especially at elevated temperatures.
Q2: How does pH affect the stability of DMDPO?
A2: The stability of DMDPO is pH-dependent. While it is relatively stable in neutral conditions, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions. The rate of hydrolysis is generally influenced by the concentration of hydronium or hydroxide (B78521) ions. For some organophosphate compounds, the hydrolysis rate constant is pH-dependent.[2][3] It is crucial to evaluate the stability of DMDPO in your specific buffer system, as buffer components can also influence degradation rates.
Q3: What is the impact of temperature on DMDPO stability?
A3: Elevated temperatures can accelerate the degradation of DMDPO, particularly in acidic or basic solutions. Thermal degradation of phosphine oxides can occur, leading to the cleavage of the P-C bond. The rate of degradation typically increases with temperature, following the principles of chemical kinetics. For instance, in some organophosphate hydrolysis reactions, a 10°C increase in temperature can significantly increase the degradation rate.[2][3] It is recommended to store DMDPO solutions at controlled room temperature or as specified by the manufacturer and to be cautious when using it in high-temperature applications.
Q4: How do pH and temperature affect the surfactant properties of DMDPO?
A4: The surfactant properties of DMDPO, such as its critical micelle concentration (CMC) and surface tension, are influenced by both pH and temperature.
-
CMC: For non-ionic surfactants like DMDPO, the CMC may show a complex relationship with temperature, sometimes decreasing to a minimum value and then increasing.[4] The effect of pH on the CMC of non-ionic surfactants is generally less pronounced than for ionic surfactants but can be significant if the pH affects the hydration of the polar head group.
-
Surface Tension: The surface tension of a surfactant solution is also temperature-dependent, generally decreasing with increasing temperature.[5] The pH is not expected to have a major direct impact on the surface tension of non-ionic surfactant solutions unless it leads to chemical degradation of the surfactant.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of DMDPO in the stock or working solution. | Prepare fresh solutions for each experiment. Store stock solutions at the recommended temperature and protect them from light. Perform a stability study under your specific experimental conditions (pH, buffer, temperature) to determine the usable lifetime of your solutions. |
| Loss of surfactant activity (e.g., poor emulsification, changes in particle size). | Chemical degradation of DMDPO due to incompatible pH or high temperature. | Verify the pH of your formulation. If it is highly acidic or basic, consider adjusting it to a more neutral range if your experiment allows. Avoid prolonged exposure to high temperatures. Evaluate the compatibility of DMDPO with all formulation components. |
| Precipitation or cloudiness in the solution. | The temperature is below the Krafft point of the surfactant, or the concentration is above its solubility limit at a given temperature. DMDPO could also be degrading into less soluble products. | Ensure the working temperature is above the Krafft point. You may need to gently warm the solution. Verify the concentration of your DMDPO solution. If degradation is suspected, analyze the solution for degradation products using a stability-indicating method like HPLC. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of DMDPO degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method to monitor the purity of your DMDPO-containing samples over time. |
Experimental Protocols
Protocol 1: Determination of DMDPO Stability by HPLC
This protocol outlines a general procedure for assessing the stability of DMDPO under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of DMDPO over time at different pH values and temperatures.
Materials:
-
This compound (DMDPO)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Buffers of desired pH (e.g., phosphate, citrate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry)
-
C18 or other suitable reversed-phase HPLC column
-
pH meter
-
Incubators or water baths
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of DMDPO in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Preparation of Test Solutions:
-
For pH stability testing, dilute the stock solution with buffers of different pH values (e.g., pH 2, 4, 7, 9, 12) to a final desired concentration.
-
For temperature stability testing, use a solution at a specific pH and aliquot it into several vials.
-
-
Incubation:
-
For pH stability, store the prepared solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
For thermal stability, place the vials in incubators or water baths set to different temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
If necessary, neutralize the sample and dilute it to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is often suitable for non-chromophoric compounds like DMDPO.
-
-
Data Analysis:
-
Determine the peak area of the intact DMDPO at each time point.
-
Calculate the percentage of DMDPO remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining DMDPO against time for each condition.
-
Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
-
Protocol 2: Forced Degradation Study of DMDPO
Objective: To identify potential degradation products of DMDPO under stress conditions.
Methodology:
-
Acid Hydrolysis: Treat a DMDPO solution with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat a DMDPO solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a DMDPO solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of DMDPO to high temperatures (e.g., >80°C).
-
Photostability: Expose a DMDPO solution to UV light.
-
Analysis: Analyze the stressed samples by a suitable analytical technique, such as LC-MS, to identify the mass of the degradation products and propose their structures.
Data Presentation
Table 1: Hypothetical pH Stability of DMDPO at 40°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| 2.0 | 0.050 | 13.9 |
| 4.0 | 0.005 | 138.6 |
| 7.0 | 0.001 | 693.1 |
| 9.0 | 0.010 | 69.3 |
| 12.0 | 0.100 | 6.9 |
Table 2: Hypothetical Thermal Stability of DMDPO at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| 25 | 0.0005 | 1386.3 |
| 40 | 0.0010 | 693.1 |
| 60 | 0.0040 | 173.3 |
| 80 | 0.0160 | 43.3 |
Visualizations
References
Technical Support Center: Minimizing Dodecyldimethylphosphine Oxide-Induced Protein Denaturation
For researchers, scientists, and drug development professionals utilizing Dodecyldimethylphosphine oxide (DDAO) in their experiments, ensuring protein integrity is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize DDAO-induced protein denaturation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAO) and why is it used?
A1: this compound (DDAO) is a zwitterionic surfactant. Zwitterionic surfactants possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] This characteristic makes them less harsh than ionic detergents like SDS, while often being more effective at disrupting protein-protein interactions than non-ionic detergents.[1] DDAO is frequently used for solubilizing membrane proteins, such as G-protein coupled receptors (GPCRs), and in sample preparation for structural biology techniques like cryo-electron microscopy (cryo-EM), due to its reputation as a "mild" or non-denaturing detergent.[2]
Q2: What is the Critical Micelle Concentration (CMC) of DDAO and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. Above the CMC, DDAO can effectively solubilize membrane proteins by forming micelles around their hydrophobic regions. The CMC of DDAO is influenced by factors such as temperature, pH, and ionic strength.[3] It is crucial to work at concentrations above the CMC to ensure proper protein solubilization.[1]
Q3: How can I determine the optimal DDAO concentration for my experiment?
A3: The optimal DDAO concentration is a balance between efficient protein solubilization and minimizing potential denaturation. A good starting point is to use a concentration 2-5 times the CMC.[4] However, the ideal concentration is protein-dependent and should be determined empirically. A titration experiment, where you test a range of DDAO concentrations and assess protein stability and activity, is recommended.[1]
Q4: Can DDAO still cause protein denaturation despite being a "mild" detergent?
A4: Yes. While DDAO is considered a mild detergent, it can still cause denaturation, especially for sensitive proteins or under suboptimal conditions.[5] Factors such as high detergent-to-protein ratios, extreme pH, or elevated temperatures can contribute to protein unfolding and aggregation.[6][7]
Q5: What are some common signs of DDAO-induced protein denaturation?
A5: Common signs include:
-
Protein aggregation or precipitation: Visible cloudiness or pellets after centrifugation.[6]
-
Loss of biological activity: For enzymes or receptors, a decrease in their functional output.
-
Changes in secondary or tertiary structure: Detectable through techniques like Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC).[8][9]
Troubleshooting Guides
Issue 1: Protein Aggregation or Precipitation
Possible Causes:
-
Suboptimal DDAO Concentration: Too low (below CMC) or excessively high concentrations can lead to aggregation.[10]
-
Inappropriate Buffer Conditions: pH close to the protein's isoelectric point (pI) or incorrect ionic strength can reduce protein solubility.[6]
-
Temperature Instability: Some proteins are sensitive to temperature fluctuations.
-
Oxidation of Cysteine Residues: Formation of intermolecular disulfide bonds can cause aggregation.[11]
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Optimize DDAO Concentration | Perform a detergent titration. Prepare a series of protein samples with varying DDAO concentrations (e.g., 1x, 2x, 5x, 10x CMC). Incubate under your experimental conditions and assess for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[10] |
| Adjust Buffer Conditions | Determine the pI of your protein. Adjust the buffer pH to be at least one unit away from the pI.[11] Screen different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal ionic strength.[6] |
| Control Temperature | Perform all steps on ice or at a controlled low temperature (e.g., 4°C) unless your protein is known to be cold-labile.[11] |
| Add a Reducing Agent | Include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in your buffers to prevent the formation of non-native disulfide bonds.[11] |
| Incorporate Stabilizing Additives | Consider adding osmolytes such as glycerol (B35011) (5-20%), sucrose, or trehalose (B1683222) to your buffer. These molecules can help stabilize the native protein structure.[11][12] A combination of arginine and glutamate (B1630785) (e.g., 50 mM each) can also enhance solubility.[11] |
Issue 2: Loss of Protein Activity
Possible Causes:
-
Partial Denaturation: Even without visible aggregation, DDAO can cause subtle conformational changes that affect the active site.
-
Detergent Interference: DDAO micelles might sterically hinder substrate binding or protein-protein interactions.
-
Cofactor Dissociation: The detergent might disrupt the binding of essential cofactors.
Solutions:
| Troubleshooting Step | Detailed Protocol |
| Screen Alternative Detergents | Test other zwitterionic detergents (e.g., CHAPS, Fos-Choline) or non-ionic detergents (e.g., DDM, Triton X-100) to find one that better preserves activity.[10] |
| Optimize Detergent-to-Protein Ratio | Systematically vary the detergent-to-protein ratio to find the minimum amount of DDAO required for solubilization while maintaining activity. |
| Reconstitution into a Membrane-like Environment | For membrane proteins, consider reconstituting the purified protein into nanodiscs or liposomes to provide a more native-like environment. |
| Supplement with Cofactors | If your protein requires cofactors, ensure they are present in sufficient concentration in all buffers throughout the purification and assay steps. |
Quantitative Data Summary
The following tables summarize key quantitative data related to DDAO and protein stability.
Table 1: Physicochemical Properties of DDAO
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | ~1-2 mM | Varies with temperature, pH, and ionic strength[3] |
| Aggregation Number | 75-95 | |
| Micelle Molecular Weight | ~17-22 kDa |
Table 2: Effect of Environmental Factors on DDAO CMC
| Factor | Effect on CMC | Explanation |
| Increasing Temperature | Generally decreases to a minimum, then increases[13][14] | Affects the hydration of the hydrophilic head group and the hydrophobic interactions of the tail. |
| Increasing Ionic Strength | Decreases | Salts shield the electrostatic repulsion between the charged head groups, promoting micelle formation at lower concentrations.[3] |
| pH | Can influence CMC, especially near the pKa of the amine oxide group[3] | The charge of the headgroup can be affected by pH, altering intermolecular interactions. |
Key Experimental Protocols
Protocol 1: General Membrane Protein Extraction using DDAO
Objective: To solubilize a target membrane protein from a cell membrane preparation while minimizing denaturation.
Materials:
-
Cell membrane pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) DDAO
-
Wash Buffer: Lysis Buffer containing 0.1% (w/v) DDAO
-
Elution Buffer (for affinity chromatography): Wash Buffer containing an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins)
Procedure:
-
Resuspend the cell membrane pellet in ice-cold Lysis Buffer.
-
Add an equal volume of Solubilization Buffer to the membrane suspension.
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Proceed with affinity purification (e.g., Ni-NTA for His-tagged proteins), using Wash and Elution Buffers containing DDAO at a concentration above its CMC.
Protocol 2: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of a protein in the presence and absence of DDAO, providing a quantitative measure of its thermal stability.
Procedure:
-
Prepare protein samples at a concentration of 1-2 mg/mL in the desired buffer.
-
Prepare a matching buffer blank.
-
For the test sample, add DDAO to the desired final concentration.
-
Load the protein sample and the buffer blank into the DSC instrument.
-
Set the instrument to scan over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The resulting thermogram will show an endothermic peak corresponding to protein unfolding. The apex of this peak is the melting temperature (Tm).
-
Compare the Tm of the protein with and without DDAO to assess the detergent's effect on thermal stability.[8][15]
Visualizations
Caption: A typical workflow for the extraction and purification of membrane proteins using DDAO.
Caption: A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. An osmolyte mitigates the destabilizing effect of protein crowding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 14. scialert.net [scialert.net]
- 15. researchgate.net [researchgate.net]
Dodecyldimethylphosphine oxide purification for sensitive applications
Welcome to the technical support center for Dodecyldimethylphosphine Oxide (DDAO). This resource is designed for researchers, scientists, and drug development professionals utilizing DDAO in sensitive applications such as membrane protein structural biology, biophysical characterization, and drug formulation. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during DDAO purification and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAO) and why is it used in sensitive applications? A1: this compound (CAS 871-95-4) is a non-ionic surfactant or detergent.[1] Its amphiphilic nature, with a long hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide headgroup, makes it effective at solubilizing membrane proteins, preventing aggregation, and facilitating crystallization or structural studies by NMR.[1][2] The uncharged headgroup is particularly advantageous as it minimizes interference with protein charge interactions.
Q2: Why is high purity of DDAO critical for my experiments? A2: Impurities in detergent preparations can significantly compromise sensitive experiments.[3][4] Potential effects include:
-
Altering Critical Micelle Concentration (CMC): Impurities can change the CMC, affecting the detergent's solubilizing properties.[5]
-
Protein Denaturation or Aggregation: Reactive impurities or changes in solution properties can damage the target protein.[2]
-
Interference with Crystallization: Impurities can inhibit the formation of well-ordered protein crystals.[3][4]
-
Analytical Interference: Impurities that absorb UV light (e.g., at 280 nm) can interfere with protein concentration measurements.
Q3: What are the common impurities in commercial DDAO? A3: While manufacturers strive for high purity, commercial batches of DDAO may contain trace amounts of:
-
Unreacted Precursors: Such as dodecyldimethylphosphine.
-
Oxidation Byproducts: Formed during synthesis or storage.
-
Shorter or Longer Alkyl Chain Analogs: Resulting from impurities in the starting materials.
-
Residual Solvents: From the manufacturing and purification process.
Q4: How can I assess the purity of my DDAO? A4: Several analytical methods can be used to check the purity of DDAO. The choice depends on the available instrumentation and the level of detail required.[6][7] Key methods include:
-
UV-Vis Spectrophotometry: A simple and rapid method to check for UV-absorbing impurities. A pure DDAO solution should have very low absorbance above 250 nm.
-
High-Performance Liquid Chromatography (HPLC): Can separate DDAO from many impurities, allowing for quantification of purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[6]
Q5: How should I store DDAO powder and stock solutions to maintain purity? A5: DDAO is generally stable.[1] However, to prevent potential degradation, it is best to store the solid powder in a cool, dry place, protected from light. Stock solutions should be prepared with high-purity water or buffer, filtered through a 0.22 µm filter, and stored at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage to prevent microbial growth and hydrolysis.[8][9]
DDAO Purification & Quality Control Workflow
The following diagram illustrates a typical workflow for ensuring the quality of DDAO for sensitive experiments.
Caption: Workflow for DDAO purification, quality control, and preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification or use of DDAO.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - DDAO is too soluble in the cold solvent.- Insufficient cooling or time for crystallization. | - Ensure the solvent is ice-cold for washing.- Try a different recrystallization solvent or solvent mixture.- Allow the solution to cool for a longer period at 4°C or -20°C. |
| High absorbance at ~280 nm in DDAO stock solution | - Presence of aromatic or other UV-absorbing impurities. | - Repurify the DDAO by recrystallization.- Consider treating the DDAO solution with activated charcoal before filtration (use with caution as it may adsorb DDAO). |
| Inconsistent results in protein experiments (e.g., aggregation, poor stability) | - Batch-to-batch variation in DDAO purity.- Degradation of DDAO stock solution. | - Always perform a quality control check on new batches of DDAO.- Prepare fresh stock solutions from purified solid. Avoid repeated freeze-thaw cycles.[10] |
| Cloudy or hazy DDAO solution | - DDAO concentration is above its solubility limit at that temperature.- Presence of insoluble impurities.- Working below the critical micelle temperature. | - Gently warm the solution.[8] DDAO solubility is temperature-dependent.- Filter the solution through a 0.22 µm syringe filter.- Ensure the working temperature is above the micelle formation temperature. |
| Difficulty solubilizing a membrane protein | - DDAO concentration is too low (below the CMC).- The detergent is not suitable for the target protein. | - Increase the DDAO concentration. Ensure you are well above the Critical Micelle Concentration (CMC).[5][11]- Screen other detergents to find one optimal for your protein.[12] |
Logical Troubleshooting Flow
Use this diagram to diagnose issues related to DDAO quality.
Caption: Decision tree for troubleshooting experimental issues related to DDAO.
Experimental Protocols
Protocol 1: Recrystallization of DDAO
This protocol is a general method for purifying solid DDAO based on standard organic chemistry techniques.
Materials:
-
Commercial-grade DDAO
-
Anhydrous acetone (ACS grade or higher)
-
Erhlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Ice bath
-
Vacuum flask and vacuum source
Methodology:
-
Place 10 g of commercial DDAO into a 250 mL Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot acetone (~60-70°C) required to fully dissolve the solid with stirring. Add the solvent portion-wise to avoid using an excess.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Set up the Buchner funnel with filter paper and pre-chill it by pouring a small amount of ice-cold acetone through it.
-
Collect the DDAO crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Transfer the purified crystals to a clean, pre-weighed container and dry them under a high vacuum for several hours to remove all residual solvent.
-
Store the dry, purified DDAO in a desiccator.
Protocol 2: Purity Assessment by UV-Vis Spectroscopy
This protocol provides a rapid quality control check for UV-absorbing impurities.
Materials:
-
Purified DDAO
-
High-purity (e.g., 18.2 MΩ·cm) water
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Methodology:
-
Prepare a 1% (w/v) stock solution of DDAO in high-purity water. This is approximately 40 mM, which is well above the reported CMC.
-
Ensure the solution is clear. If not, gently warm it.
-
Using high-purity water as a blank, scan the absorbance of the DDAO solution from 400 nm down to 220 nm.
-
A high-purity DDAO solution should exhibit very low absorbance (<0.05 a.u.) at wavelengths of 260 nm and 280 nm. A significant peak in this region indicates contamination.
Quantitative Data Summary
The following tables provide key data for working with DDAO.
Table 1: Comparison of Analytical Techniques for Purity Assessment [6]
| Technique | Principle | Information Provided | Pros | Cons |
| UV-Vis Spectroscopy | Measures absorbance of light | Presence of UV-absorbing impurities | Rapid, simple, low cost | Non-specific, not quantitative for purity % |
| HPLC | Differential partitioning between mobile and stationary phases | Purity percentage, number of impurities | High resolution, quantitative | Requires specific method development, more complex |
| qNMR | Measures nuclear spin resonance in a magnetic field | Absolute purity, structural confirmation | Absolute method (no standard of the analyte needed), highly accurate | High instrument cost, requires expertise |
Table 2: Critical Micelle Concentration (CMC) of Common Detergents
| Detergent | CMC in Water (mM) | Category |
| DDAO | ~1-2 | Non-ionic |
| Sodium Dodecyl Sulfate (SDS) | ~8.3[5] | Anionic |
| Dodecyl-β-D-maltoside (DDM) | ~0.17 | Non-ionic |
| Octyl-β-D-glucoside (OG) | ~20-25 | Non-ionic |
| Note: CMC values can be affected by buffer composition, salt concentration, and temperature.[5] |
References
- 1. CAS 871-95-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Effects of impurities on membrane-protein crystallization in different systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DDAO | TargetMol [targetmol.com]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. nanoscience.com [nanoscience.com]
- 12. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dodecyldimethylphosphine Oxide vs. Triton X-100: A Comparative Guide to Protein Extraction
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical determinant for successful protein extraction. The ideal detergent must effectively solubilize the protein of interest from the cellular environment while preserving its structural integrity and biological activity. This guide provides an objective comparison of two commonly used detergents, Dodecyldimethylphosphine oxide (DDAO), a zwitterionic surfactant, and Triton X-100, a non-ionic surfactant, to aid in the selection process for protein extraction protocols.
At a Glance: Key Differences and Physicochemical Properties
DDAO and Triton X-100 exhibit distinct physicochemical properties that influence their efficacy in protein extraction. DDAO, with its phosphine (B1218219) oxide headgroup, is a zwitterionic detergent, meaning it carries no net charge. In contrast, Triton X-100 is a non-ionic detergent characterized by a bulky polyethylene (B3416737) oxide headgroup. These differences in their chemical nature affect their critical micelle concentration (CMC), micelle size, and their interaction with proteins.
| Property | This compound (DDAO/LDAO) | Triton X-100 |
| Detergent Class | Zwitterionic | Non-ionic |
| Chemical Structure | Dodecyl chain with a dimethylphosphine (B1204785) oxide headgroup | Octylphenol ethoxylate |
| Molecular Weight | ~229.4 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | 1-2 mM (~0.023% w/v)[1] | 0.22-0.24 mM (~0.015% w/v) |
| Micelle Molecular Weight | ~17.5 kDa | ~90 kDa |
| Aggregation Number | ~76 | ~140 |
| Denaturing Potential | Generally considered mild and non-denaturing | Non-denaturing, but can be harsher than some mild detergents[2] |
| Dialyzable | Yes | No |
| UV Absorbance (280 nm) | Low | High (interferes with protein quantification) |
Performance in Protein Extraction: A Quantitative Comparison
While the optimal detergent is highly dependent on the specific protein and downstream application, some studies provide data on their relative effectiveness in solubilizing membrane proteins.
A comparative study on the solubilization of the Rhodobacter capsulatus photosynthetic superassembly (LHI-RC complex) from native intracytoplasmic membranes provides valuable insights into the efficiency of Lauryldimethylamine oxide (LDAO), a close analog of DDAO, and Triton X-100.[1]
| Detergent | Solubilization Yield of LHI-RC complex (%) |
| LDAO | ~100 |
| Triton X-100 | >95 |
Note: While both detergents demonstrated high solubilization efficiency for this specific membrane protein complex, the choice of detergent can significantly impact protein stability and activity. LDAO is often favored for its ability to maintain the native structure of proteins.[1]
Experimental Protocols
Protocol 1: Membrane Protein Extraction using this compound (DDAO)
This protocol provides a general framework for the solubilization and extraction of membrane proteins using DDAO. Optimization of buffer components, DDAO concentration, and incubation times may be necessary for specific target proteins.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
DDAO Stock Solution: 10% (w/v) DDAO in deionized water
-
Cultured cells or tissue sample
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Ice
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells: Harvest cells and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
For tissue: Dissect the tissue of interest on ice and wash with ice-cold PBS. Mince the tissue into small pieces.
-
-
Cell Lysis:
-
Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
-
Homogenize the sample using a Dounce homogenizer or sonicate on ice until the cells are completely lysed.
-
-
Membrane Fraction Isolation:
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
-
Solubilization:
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.
-
Add DDAO stock solution to the resuspended membranes to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of membrane proteins.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
Downstream Processing:
-
Carefully collect the supernatant containing the solubilized membrane proteins for further analysis or purification.
-
Protocol 2: Total Protein Extraction using Triton X-100
This protocol is a widely used method for the extraction of total cellular proteins from cultured cells.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, Protease Inhibitor Cocktail
-
Cultured cells (adherent or in suspension)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
Ice
Procedure:
-
Cell Preparation:
-
For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold RIPA Lysis Buffer to the cell plate or pellet.
-
For adherent cells, use a cell scraper to scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, resuspend the pellet in the lysis buffer.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Collect Supernatant:
-
Transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube. The protein extract is now ready for downstream applications.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better understand the context in which these detergents are used, the following diagrams illustrate a general protein extraction workflow and a key signaling pathway often studied using the resulting protein extracts.
References
A Comparative Analysis of Dodecyldimethylphosphine Oxide (DDAO) and Other Nonionic Surfactants for Membrane Protein Research
For researchers, scientists, and drug development professionals, the selection of an appropriate nonionic surfactant is a critical determinant for the successful isolation, stabilization, and characterization of membrane proteins. Dodecyldimethylphosphine oxide (DDAO) is a zwitterionic surfactant at low pH and nonionic at higher pH values that has carved a niche in membrane biochemistry. This guide provides an objective comparison of DDAO's performance against other commonly used nonionic surfactants, supported by experimental data, to facilitate informed decisions in your research endeavors.
This comparison will delve into the physicochemical properties and performance metrics of DDAO in relation to established nonionic surfactants such as n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), Triton X-100, Polysorbate 20 (Tween 20), and Digitonin. The focus will be on their efficacy in membrane protein solubilization and their ability to maintain the structural and functional integrity of these challenging biomolecules.
Quantitative Comparison of Physicochemical Properties
The choice of a nonionic surfactant is often guided by its fundamental physicochemical properties, which dictate its behavior in solution and its interaction with membrane proteins. The critical micelle concentration (CMC), micelle size, and aggregation number are key parameters for consideration. A low CMC is often desirable as it means less detergent is required to form micelles, which can be beneficial for downstream applications and cost-effectiveness. The size of the micelle is also crucial, as it must be able to encapsulate the membrane protein of interest while providing a stable, native-like environment.
| Surfactant | Abbreviation | Chemical Class | CMC (mM) | Aggregation Number | Micelle Size (kDa) |
| This compound | DDAO | Phosphine (B1218219) Oxide | 1-2[1] | ~76[1] | ~17.5 |
| n-Dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17[2] | 98 | ~50[1][2] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01[3] | - | ~40-91[3] |
| Triton X-100 | TX-100 | Polyoxyethylene | ~0.2-0.9[4] | ~100-155 | ~60-90[3] |
| Polysorbate 20 | Tween 20 | Polysorbate | ~0.06 | 60-70 | ~76-88 |
| Digitonin | - | Steroidal Glycoside | < 0.5[5] | 60[5] | ~70-75 |
Note: CMC, Aggregation Number, and Micelle Size can vary depending on experimental conditions such as buffer composition, ionic strength, and temperature. The values presented are approximate and collated from various sources for comparative purposes.
Performance in Membrane Protein Solubilization and Stabilization
The ultimate test of a surfactant's utility lies in its ability to efficiently extract membrane proteins from the lipid bilayer while preserving their native structure and function. The following tables summarize available experimental data comparing the performance of DDAO and other nonionic surfactants in these critical aspects.
Solubilization Efficiency
The efficiency of a detergent in solubilizing a membrane protein is often the first metric assessed. This is typically determined by quantifying the amount of the target protein in the soluble fraction after incubation of the membrane preparation with the detergent.
| Membrane Protein | Surfactant | Solubilization Efficiency (%) | Source |
| Photosynthetic LHI-RC complex | DDM | ~70 | |
| Photosynthetic LHI-RC complex | LDAO | Not specified, but used as a control | |
| Human GABAa Receptor | DDM/CHS (1%/0.25%) | >90 | [2] |
Protein Stability and Functional Integrity
Maintaining the stability and function of the solubilized membrane protein is paramount for downstream applications such as structural studies and drug screening. Stability can be assessed using various techniques, including thermal shift assays (Differential Scanning Fluorimetry - DSF), which measure the melting temperature (Tm) of the protein, and functional assays that measure the protein's activity. A higher Tm generally indicates greater thermal stability.
| Protein | Surfactant | Thermal Stability (Tm in °C) | Functional Assay | Source |
| A G-protein coupled receptor (GPCR) | DDM | 42 | Not specified | |
| A G-protein coupled receptor (GPCR) | LMNG | 51 | Not specified | |
| Human GABAa Receptor | DDM/CHS | Active (ligand binding) | Maintained receptor activity and modulation | [2] |
| Human GABAa Receptor | CHAPS | Not specified | Removed over 80% of binding sites | [2] |
As with solubilization efficiency, direct and comprehensive comparative data on the stabilizing effect of DDAO versus other nonionic surfactants on a single membrane protein is limited. The provided data illustrates the types of comparisons that are crucial for detergent selection.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes the fluorescent probe pyrene (B120774), whose emission spectrum is sensitive to the polarity of its environment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of two of its emission peaks (I1 at ~373 nm and I3 at ~384 nm).
Materials:
-
Surfactant of interest
-
Pyrene stock solution (e.g., 0.1 mM in acetone)
-
Appropriate buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the surfactant in the buffer, covering a concentration range well below and above the expected CMC.
-
To each surfactant dilution, add a small aliquot of the pyrene stock solution to a final concentration of approximately 1 µM.
-
Incubate the samples at room temperature for at least 30 minutes in the dark to allow for equilibration.
-
Measure the fluorescence emission spectrum of each sample (e.g., from 350 nm to 450 nm) with an excitation wavelength of 335 nm.
-
Record the fluorescence intensities at the first (I1) and third (I3) vibronic peaks (~373 nm and ~384 nm, respectively).
-
Plot the ratio of I3/I1 as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the midpoint of the sigmoidal transition in the plot.
Membrane Protein Solubilization Efficiency Assay
This protocol describes a general method to assess the efficiency of different detergents in solubilizing a target membrane protein. The amount of solubilized protein is quantified by Western blotting.
Materials:
-
Membrane fraction containing the overexpressed target protein
-
A panel of nonionic surfactants (including DDAO)
-
Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Protease inhibitors
-
Ultracentrifuge
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Resuspend the membrane fraction in solubilization buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into separate tubes.
-
Add each detergent to be tested to a final concentration of 1% (w/v) to the respective tubes.
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fraction.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay.
-
Analyze equal amounts of total protein from the solubilized fractions by SDS-PAGE.
-
Transfer the separated proteins to a membrane for Western blotting.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities of the target protein in each lane to determine the relative solubilization efficiency of each detergent.
Protein Stability Assessment by Thermal Shift Assay (DSF)
DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The unfolding is detected by an increase in the fluorescence of a dye that binds to the exposed hydrophobic regions of the unfolded protein.
Materials:
-
Purified membrane protein in a specific detergent
-
SYPRO Orange fluorescent dye (or similar)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare a reaction mixture containing the purified protein (e.g., 2-5 µM) and the fluorescent dye (e.g., 5x final concentration) in the appropriate buffer containing the detergent of interest.
-
Aliquot the reaction mixture into the wells of a 96-well PCR plate.
-
Seal the plate and place it in the real-time PCR instrument.
-
Set up a temperature gradient from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the dye at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be calculated by fitting the data to a Boltzmann equation or by determining the peak of the first derivative of the melting curve.
-
Compare the Tm values obtained for the protein in different detergents to assess their relative stabilizing effects.
Visualizing Experimental Workflows
To further clarify the process of selecting an optimal detergent, the following diagram illustrates a typical experimental workflow.
Conclusion
The selection of a nonionic surfactant is a multi-faceted process that requires careful consideration of both the physicochemical properties of the detergent and its performance with the specific membrane protein of interest. While DDAO presents a viable option with its distinct phosphine oxide headgroup, its comprehensive, direct comparison with other widely used detergents like DDM and the newer generation LMNG is not extensively documented in publicly available literature. DDM remains a workhorse in the field due to its mild nature and proven track record in stabilizing a wide range of membrane proteins for structural and functional studies. LMNG has shown promise for particularly challenging proteins, often conferring superior stability. Triton X-100, while effective for solubilization, has drawbacks such as UV absorbance and heterogeneity that can interfere with downstream analyses.
Ultimately, the optimal detergent is protein-dependent, and empirical screening remains a crucial step in any membrane protein research project. The experimental protocols and workflow provided in this guide offer a systematic approach to this screening process, enabling researchers to make data-driven decisions for the successful study of their membrane protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyldimethylphosphine Oxide (DDAO) vs. CHAPS: A Comparative Guide to Membrane Protein Solubilization
For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical first step for functional and structural studies. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides an objective comparison of two commonly used zwitterionic detergents: Dodecyldimethylphosphine oxide (DDAO), also known as Lauryldimethylamine N-oxide (LDAO), and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).
This comparison synthesizes available experimental data to highlight the efficacy of each detergent in terms of solubilization efficiency, protein stability, and preservation of protein function. Detailed experimental protocols are provided to guide researchers in their practical application.
Quantitative Performance Comparison
The selection of an optimal detergent is often protein-specific. While one detergent may yield a high quantity of solubilized protein, it may compromise its stability or function. The following tables summarize the physicochemical properties of DDAO and CHAPS and present experimental data comparing their performance in membrane protein research.
Table 1: Physicochemical Properties of DDAO and CHAPS
| Property | This compound (DDAO/LDAO) | CHAPS |
| Detergent Type | Zwitterionic | Zwitterionic |
| Molecular Weight | ~229.4 g/mol | 614.9 g/mol [1] |
| Critical Micelle Concentration (CMC) | 1-2 mM | 6-10 mM[2] |
| Aggregation Number | ~76 | 4-14[1] |
| Micelle Molecular Weight | ~17.4 kDa[1] | ~6,150 Da[1] |
| Appearance | White crystalline solid | White crystalline powder[2] |
Table 2: Comparative Efficacy in Membrane Proteomics
A study on the membrane proteome of Acinetobacter baumannii provides a direct comparison of the number of identified proteins and peptides using various detergents, including LDAO (DDAO) and CHAPS.
| Detergent | Total Protein Groups Identified | Peptide Groups Identified |
| LDAO (DDAO) | ~1800 | ~7000 |
| CHAPS | ~1600 | ~6000 |
This data is derived from a graphical representation in a study by Lu et al. (2021) and illustrates the relative performance in a proteomics context. The study found statistically significant differences in the number of identified protein groups and peptide groups between different detergents, with LDAO (DDAO) showing a higher number of identifications compared to CHAPS in this specific experiment.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful solubilization of membrane proteins. The following protocols provide a starting point for using DDAO and CHAPS. Optimization of detergent concentration, buffer composition, temperature, and incubation time is often necessary for each specific protein.
This compound (DDAO) Solubilization Protocol
This general protocol is a starting point for the solubilization of membrane proteins using DDAO.
Materials:
-
Cell pellet or membrane fraction containing the protein of interest
-
DDAO Solubilization Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1-2% (w/v) DDAO (start with a concentration above the CMC)
-
Protease inhibitor cocktail
-
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet or membrane fraction in ice-cold DDAO Solubilization Buffer.
-
Homogenize the suspension using a Dounce homogenizer or sonicator on ice to ensure complete lysis.
-
Incubate the lysate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Pellet the insoluble debris by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the solubilized fraction and the insoluble pellet by SDS-PAGE and Western blot to assess solubilization efficiency.
CHAPS Solubilization Protocol
This protocol is widely used for the solubilization of membrane proteins, particularly for applications like immunoprecipitation where preserving protein-protein interactions is crucial.[2][4]
Materials:
-
Cultured cells or tissue
-
CHAPS Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% (w/v) CHAPS
-
Protease and phosphatase inhibitor cocktails
-
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS and collect by centrifugation. For tissues, pulverize a small amount on ice.[2]
-
Resuspend the cell pellet in 1 volume of ice-cold CHAPS Lysis Buffer. For tissue, add the lysis buffer to the pulverized tissue.[2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.[5] For tissue, homogenize with a mini pestle-homogenizer.[2]
-
Centrifuge the lysate at 14,000-15,000 x g for 15 minutes at 4°C to pellet cell debris.[2][5]
-
Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
The solubilized protein extract is now ready for downstream applications such as enzyme activity assays or immunoprecipitation.[5]
Visualization of Experimental Workflows and Signaling Pathways
To further elucidate the practical application and biological context of membrane protein solubilization, the following diagrams have been generated.
Many solubilized membrane proteins, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are key targets in drug development. Preserving their structure and function is essential for studying their signaling pathways.
Concluding Remarks
Both DDAO and CHAPS are effective zwitterionic detergents for the solubilization of membrane proteins. DDAO, with its lower CMC, may be more efficient at lower concentrations and has shown promise in proteomics for identifying a high number of membrane proteins.[3] CHAPS is a well-established, mild detergent particularly favored for applications requiring the preservation of protein-protein interactions, such as co-immunoprecipitation.[2][4]
The choice between DDAO and CHAPS will ultimately depend on the specific protein of interest and the downstream application. For novel membrane proteins, it is highly recommended to perform a detergent screening to empirically determine the optimal solubilization conditions that maximize yield while preserving the protein's structural and functional integrity. The protocols and data presented in this guide serve as a valuable starting point for researchers embarking on the challenging yet rewarding task of studying membrane proteins.
References
A Comparative Guide to Dodecyldimethylphosphine Oxide and Lauryl Maltose Neopentyl Glycol for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical determinant for success in the structural and functional analysis of membrane proteins. An ideal detergent effectively solubilizes the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides a detailed comparison of two detergents: Dodecyldimethylphosphine oxide (DDMPO) and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), to assist researchers in making informed decisions for their experimental needs. While LMNG has emerged as a popular choice with a wealth of supporting data, information regarding the application of DDMPO in membrane protein research is less prevalent.
Physicochemical Properties: A Head-to-Head Comparison
The behavior and efficacy of a detergent are dictated by its fundamental physicochemical properties. These parameters influence micelle formation, protein-detergent interactions, and ultimately, the stability of the solubilized membrane protein.
| Property | This compound (DDMPO) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | C₁₄H₃₁OP | C₄₇H₈₈O₂₂ |
| Molecular Weight ( g/mol ) | ~246.37 | ~1005.19[1] |
| Critical Micelle Concentration (CMC) | Data not readily available | ~0.01 mM[2][3] |
| Micelle Size (kDa) | Data not readily available | ~40 - 91[2][3][4] |
| Aggregation Number | Data not readily available | ~140-200 |
| Detergent Class | Zwitterionic (Phosphine Oxide) | Non-ionic (Maltose Neopentyl Glycol) |
Note: Comprehensive experimental data for the detergent properties of DDMPO in buffers typically used for membrane protein research is not widely available in the reviewed literature. The provided molecular weight for DDMPO is its chemical formula weight.
Performance in Membrane Protein Solubilization and Stabilization
Lauryl Maltose Neopentyl Glycol (LMNG): A Powerful Tool for Challenging Proteins
LMNG has gained significant traction within the membrane protein community, particularly for its exceptional ability to stabilize G protein-coupled receptors (GPCRs) and other challenging membrane proteins.[5][6][7][8][9] Its unique chemical structure, featuring two hydrophilic maltose head groups and two hydrophobic alkyl chains, is thought to provide a more lipid-like environment, effectively shielding the hydrophobic transmembrane domains of the protein from the aqueous solvent.[6]
Molecular dynamics simulations and experimental studies have shown that LMNG's branched structure allows for more effective packing of its alkyl chains around the receptor, leading to reduced protein dynamics and enhanced stability compared to traditional linear-chain detergents like n-dodecyl-β-D-maltoside (DDM).[7][8][9] This increased stability is often reflected in a higher thermal melting temperature (Tm) of the protein when solubilized in LMNG.[4]
The very low critical micelle concentration (CMC) of LMNG is another significant advantage.[2][3] This property ensures that a stable micellar environment is maintained even at low detergent concentrations, which is beneficial for downstream applications such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, where excess detergent can interfere with sample preparation and data collection.[10]
This compound (DDMPO): A Less Characterized Alternative
DDMPO belongs to the class of phosphine (B1218219) oxide-based zwitterionic detergents. While less commonly used in membrane protein structural biology compared to maltoside-based detergents, phosphine oxide detergents, in general, are known for their mildness and ability to solubilize proteins while often preserving their function.
Due to the limited availability of published data on DDMPO's performance with membrane proteins, a direct comparison of its solubilization efficiency and stabilizing effects against LMNG is challenging. Researchers considering DDMPO would likely need to perform initial screening experiments to determine its suitability for their specific protein of interest.
Experimental Data Summary
The following table summarizes representative experimental data for LMNG, primarily in comparison to the widely used detergent DDM, to highlight its performance characteristics. Unfortunately, equivalent quantitative data for DDMPO is not available in the surveyed literature.
| Experiment | Protein | Detergent | Key Finding | Reference |
| Thermostability | β2-Adrenergic Receptor (GPCR) | LMNG vs. DDM | LMNG significantly increased the thermal stability of the receptor compared to DDM. | [7][8] |
| Solubilization Efficiency | Human GABA Type A Receptor | DDM/CHS | Dropwise addition of DDM/CHS solubilized over 90% of the membrane pellets. | [11] |
| Structural Integrity | Various GPCRs | LMNG | Enabled the determination of high-resolution structures by cryo-EM and X-ray crystallography. | [5][12] |
Experimental Protocols
Membrane Protein Solubilization
This protocol provides a general framework for solubilizing membrane proteins. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein.
Materials:
-
Isolated cell membranes containing the target membrane protein.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
Detergent stock solution (e.g., 10% w/v LMNG or DDMPO in water or buffer).
-
Protease inhibitors.
Procedure:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
-
Add the detergent stock solution dropwise to the membrane suspension while gently stirring on ice to reach the desired final detergent concentration (typically 1-2% w/v for initial trials).
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein for further purification and analysis.
References
- 1. Simple screening method for improving membrane protein thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Do Branched Detergents Stabilize GPCRs in Micelles? [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Navigating the Detergent Maze: A Guide to Validating Protein Function Post-Solubilization
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step. However, ensuring that the protein retains its native structure and function after extraction from the lipid bilayer is the ultimate challenge. The choice of detergent plays a pivotal role in this process. While a multitude of detergents are available, a comprehensive comparison of their impact on protein function is often lacking. This guide provides an objective comparison of commonly used detergents in preserving the functionality of solubilized proteins, supported by experimental data and detailed protocols. A particular focus is placed on comparing the performance of established detergents such as n-dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), Glyco-diosgenin (GDN), Triton X-100, and CHAPS.
A Note on Dodecyldimethylphosphine Oxide (DDMPO): Despite extensive literature searches, publicly available experimental data on the use of this compound (DDMPO) for membrane protein solubilization and subsequent functional validation is scarce. Therefore, a direct comparison of DDMPO with other detergents could not be included in this guide. The following sections focus on well-documented and widely used alternatives.
Quantitative Comparison of Detergent Performance
The selection of an appropriate detergent is often a trade-off between solubilization efficiency and the preservation of the protein's structural and functional integrity. The following tables summarize key quantitative data on the performance of various detergents in maintaining the function of different classes of membrane proteins.
Table 1: Physicochemical Properties of Common Detergents
| Detergent | Abbreviation | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | ~0.01 | ~40 |
| Glyco-diosgenin | GDN | Steroidal Glycoside | ~0.02-0.03 | ~70-75 |
| Triton X-100 | - | Polyoxyethylene | ~0.24 | ~90 |
| CHAPS | - | Zwitterionic Bile Salt | ~6 | ~6 |
Table 2: Impact of Detergents on G-Protein Coupled Receptor (GPCR) Stability and Function
| Detergent | GPCR Example | Stability Metric (Tm °C) | Ligand Binding Affinity (Kd) | Functional Assay Notes |
| DDM | β2-adrenergic receptor (β2AR) | ~49 | nM range | Moderate stability, can support G-protein coupling assays.[1] |
| LMNG | A2A adenosine (B11128) receptor (A2AAR) | ~54 | nM range | Enhanced thermostability compared to DDM, excellent for structural studies.[2][3] |
| GDN | Smoothened receptor (SMO) | High | nM range | Provides exceptional stability, often used for cryo-EM studies. |
| Triton X-100 | Rhodopsin | Lower than DDM | Can be disruptive | May partially denature some GPCRs, affecting ligand binding.[2] |
| CHAPS | M2 muscarinic receptor | Variable | Can be disruptive | High CMC allows for easy removal, but can be harsh on some GPCRs.[2] |
Table 3: Effect of Detergents on Enzyme and Transporter Activity
| Detergent | Protein Example | Assay Type | % aActivity Retention (Compared to Native) | Reference |
| DDM | Cadherin-11 | Immunoprecipitation | High | [2] |
| Triton X-100 | Cadherin-11 | Immunoprecipitation | High | [2] |
| CHAPS | Various | Enzyme Kinetics | Variable | [2] |
| DDM | GABA-A Receptor | Ligand Binding | >90% (with CHS) | [4] |
| Triton X-100 | Erythrocyte membrane proteins | Hemolysis Assay | High hemolytic activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments in validating protein function after solubilization.
Protocol 1: Membrane Protein Solubilization
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation procedures. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Detergent Screening: To determine the optimal detergent concentration, perform a small-scale screen. Incubate aliquots of the membrane preparation with a range of detergent concentrations (typically 0.1% to 2% w/v) for 1-2 hours at 4°C with gentle agitation.
-
Solubilization: For larger scale preparations, add the chosen detergent to the membrane suspension at the optimal concentration. Incubate for 1-2 hours at 4°C with gentle rocking.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
Collect Supernatant: The supernatant contains the solubilized membrane protein in detergent micelles.
Protocol 2: Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
-
Sample Preparation: Dilute the purified, detergent-solubilized protein to a final concentration of 0.1-0.2 mg/mL in a buffer compatible with the DSF instrument.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) to the protein solution.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument or a dedicated DSF instrument. Apply a temperature gradient (e.g., from 20°C to 95°C) and monitor the fluorescence signal.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, represented by the midpoint of the transition in the fluorescence curve.
Protocol 3: Ligand Binding Assay (Radioligand Binding)
-
Incubation: In a 96-well plate, incubate the detergent-solubilized protein with a radiolabeled ligand at various concentrations.
-
Competition: To determine non-specific binding, include a parallel set of incubations with an excess of a non-radiolabeled competitor ligand.
-
Separation: Separate the protein-ligand complexes from the unbound ligand. This can be achieved by methods such as filtration through a glass fiber filter or size-exclusion chromatography.
-
Quantification: Quantify the radioactivity retained on the filter or in the protein-containing fractions using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol 4: Enzyme Kinetic Assay
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the substrate for the enzyme, and any necessary cofactors.
-
Initiate Reaction: Add the detergent-solubilized enzyme to the reaction mixture to start the reaction.
-
Monitor Product Formation: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC).
-
Data Analysis: Determine the initial reaction velocity (V0) at different substrate concentrations. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Mandatory Visualizations
Diagrams illustrating key workflows and concepts are provided below using the Graphviz DOT language.
Caption: Experimental workflow for protein function validation.
Caption: A simplified G-Protein Coupled Receptor signaling pathway.
Caption: Logical flow for selecting the optimal detergent.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Dominant Negative G Proteins Enhance Formation and Purification of Agonist-GPCR-G Protein Complexes for Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Micelle Properties: Dodecyldimethylphosphine Oxide vs. Octyl Glucoside
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Non-ionic Surfactants
In the realm of biochemistry and drug delivery, the selection of an appropriate surfactant is paramount for the successful solubilization and stabilization of proteins and other macromolecules. Dodecyldimethylphosphine oxide (DDAO) and Octyl Glucoside (OG) are two widely utilized non-ionic surfactants, each possessing distinct physicochemical properties that render them suitable for specific applications. This guide provides a comprehensive, data-driven comparison of their micellar properties to aid researchers in making informed decisions for their experimental designs.
Quantitative Comparison of Micellar Properties
The following table summarizes the key physicochemical parameters of DDAO and Octyl Glucoside, offering a direct comparison of their behavior in aqueous solutions.
| Property | This compound (DDAO) | Octyl Glucoside (OG) |
| Critical Micelle Concentration (CMC) | ~1.1 mM | 18-26 mM |
| Aggregation Number (N) | Variable, forms prolate ellipsoidal micelles | 27 - 100 |
| Micelle Molecular Weight (MMW) | Variable | 8,000 - 29,000 Da |
| Hydrodynamic Radius (Rh) | Variable, dependent on concentration | 1.5 - 2.3 nm |
| Krafft Temperature | Below 4°C | Below 0°C |
| Head Group | Dimethylphosphine (B1204785) oxide (zwitterionic at neutral pH) | Glucose |
| Alkyl Chain Length | C12 | C8 |
In-Depth Analysis of Micellar Characteristics
This compound (DDAO) is a phosphine (B1218219) oxide-based surfactant with a C12 alkyl chain. Its low critical micelle concentration (CMC) of approximately 1.1 mM indicates a strong tendency to form micelles at lower concentrations compared to Octyl Glucoside. The micelles of DDAO are not spherical but rather prolate ellipsoidal, and their size and aggregation number can vary with changes in concentration. This variability can be an important consideration in applications where precise and consistent micelle size is critical. At neutral pH, the dimethylphosphine oxide head group is zwitterionic, which can influence its interaction with charged macromolecules. The Krafft temperature of DDAO is below 4°C, meaning it readily forms micelles at common laboratory temperatures.
Octyl Glucoside (OG) , a glycosidic surfactant with a shorter C8 alkyl chain and a bulky glucose headgroup, exhibits a significantly higher CMC, typically in the range of 18-26 mM. This means that higher concentrations of OG are required to initiate micelle formation. The aggregation number of OG micelles can range from 27 to 100, leading to a corresponding variation in micelle molecular weight and hydrodynamic radius. The glucose headgroup is non-ionic and relatively large, which can provide steric hindrance and prevent protein denaturation, a desirable characteristic in structural biology studies. Its Krafft temperature is below 0°C, ensuring its solubility and micelle-forming ability at a wide range of experimental temperatures.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, the following are detailed methodologies for determining the key micellar properties.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Du Noüy Ring Method)
-
Instrumentation: A tensiometer equipped with a Du Noüy platinum-iridium ring.
-
Sample Preparation:
-
Prepare a stock solution of the surfactant (DDAO or OG) in high-purity water or a suitable buffer at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.
-
-
Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure solvent (water or buffer) as a baseline.
-
Measure the surface tension of each surfactant dilution, starting from the lowest concentration. Ensure the platinum ring is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.
-
Allow the surface tension to equilibrate for a sufficient time before recording the value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show two linear regions. The first region, at lower concentrations, will have a steep negative slope. The second region, at higher concentrations, will have a slope close to zero (a plateau).
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Determination of Micelle Size (Hydrodynamic Radius) by Dynamic Light Scattering (DLS)
-
Instrumentation: A dynamic light scattering instrument with a temperature-controlled sample holder.
-
Sample Preparation:
-
Prepare a surfactant solution at a concentration significantly above its CMC in a filtered (0.22 µm) high-purity solvent.
-
Filter the final solution directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate to the desired temperature (e.g., 25°C).
-
Set the instrument parameters, including the solvent viscosity and refractive index at the measurement temperature.
-
Perform multiple measurements (typically 10-15 runs) to obtain statistically significant data.
-
-
Data Analysis:
-
The instrument's software will use the intensity fluctuations of the scattered light to calculate the autocorrelation function.
-
From the autocorrelation function, the translational diffusion coefficient (D) of the micelles is determined.
-
The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:
-
Rh = (kBT) / (6πηD)
-
where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
-
Determination of Krafft Temperature by Conductivity Measurement
-
Instrumentation: A conductivity meter with a temperature-controlled probe.
-
Sample Preparation:
-
Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.
-
Initially, the solution may be cloudy or contain precipitate if the temperature is below the Krafft point.
-
-
Measurement:
-
Place the surfactant solution in a temperature-controlled water bath.
-
Slowly increase the temperature of the solution in small increments (e.g., 1°C per step), allowing the solution to equilibrate at each temperature.
-
Measure the conductivity of the solution at each temperature increment.
-
-
Data Analysis:
-
Plot the conductivity as a function of temperature.
-
The plot will show a sharp increase in conductivity at a specific temperature. This inflection point corresponds to the Krafft temperature, where the surfactant solubility increases dramatically due to the formation of micelles.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in comparing these surfactants and characterizing their micelles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical workflow for the comparative analysis of DDAO and OG.
Caption: Experimental workflow for micelle property characterization.
Assessing the Purity of Commercial Dodecyldimethylphosphine Oxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the realm of membrane protein studies and drug formulation, Dodecyldimethylphosphine oxide (DDAO) is a widely utilized non-ionic surfactant. However, the purity of commercial DDAO can vary, potentially impacting experimental outcomes. This guide provides a framework for assessing the purity of commercial DDAO, compares it with common alternatives, and offers experimental protocols to ensure the quality and consistency of your research.
The Critical Role of Surfactant Purity
Surfactants are essential for solubilizing, stabilizing, and manipulating membrane proteins. Impurities in a surfactant preparation can have significant consequences:
-
Altered Critical Micelle Concentration (CMC): The presence of impurities can change the CMC, affecting the concentration at which the surfactant effectively solubilizes membrane proteins.
-
Protein Destabilization: Certain impurities can interact with the protein of interest, leading to denaturation, aggregation, or loss of function.[1]
-
Interference with Downstream Applications: Impurities can interfere with analytical techniques such as crystallography, cryo-electron microscopy (cryo-EM), and functional assays.[2][3][4][5]
-
Lack of Reproducibility: Batch-to-batch variability in surfactant purity can lead to inconsistent experimental results, hindering the progress of research projects.
Comparison of DDAO with Alternative Surfactants
While DDAO is a popular choice, several other non-ionic surfactants are commonly used in membrane protein research. The choice of surfactant often depends on the specific protein and the intended application. Here's a comparison of DDAO with two widely used alternatives, n-Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG).
| Feature | This compound (DDAO) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | C₁₄H₃₁PO | C₂₄H₄₆O₁₁ | C₄₇H₈₈O₂₂ |
| Typical Purity | Data not readily available from commercial suppliers. Purity assessment is recommended. | ≥95% to >99.5%[6][7] | ≥98%[8][9][10][11] |
| Critical Micelle Concentration (CMC) | ~1.1 mM | ~0.17 mM[7] | ~0.01 mM[8] |
| Common Applications | Solubilization and stabilization of membrane proteins, particularly for structural studies.[1] | Widely used for solubilization, purification, and crystallization of membrane proteins.[6][12][13] | Increasingly used for stabilizing membrane protein complexes, especially for cryo-EM.[8][9][10] |
| Potential Impurities | Unreacted starting materials, oxidation byproducts (e.g., phosphonic acids), and other structurally related phosphine (B1218219) oxides.[14][15][16][17][18] | α-anomers, free dodecanol, and other malto-oligosaccharides. | Diastereomers, unreacted starting materials, and compounds with incomplete glycosylation. |
Experimental Protocols for Purity Assessment
Due to the limited publicly available data on DDAO purity, it is crucial for researchers to independently assess the purity of their commercial batches. The following are detailed protocols for key analytical techniques.
Quantitative ¹H-NMR Spectroscopy for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[19][20][21][22][23]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DDAO sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from DDAO (e.g., the terminal methyl protons of the dodecyl chain) and a known signal from the internal standard.
-
Calculate the purity of DDAO using the following formula:
Where:
-
I_sample = Integral of the DDAO signal
-
N_sample = Number of protons giving rise to the DDAO signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
MW_sample = Molecular weight of DDAO
-
MW_IS = Molecular weight of the internal standard
-
m_sample = Mass of the DDAO sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Figure 1. Workflow for quantitative ¹H-NMR purity assessment of DDAO.
HPLC with Charged Aerosol Detection (CAD) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a powerful method for separating and quantifying non-volatile and semi-volatile compounds, making it well-suited for surfactant analysis. CAD provides a near-uniform response for non-volatile analytes, which is advantageous when reference standards for impurities are not available.[4][24][25]
Methodology:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporation Temperature: 35-45 °C (optimize for signal-to-noise).
-
Nebulizer Gas (Nitrogen): 60-80 psi.
-
-
Sample Preparation:
-
Prepare a stock solution of DDAO in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The peak area of each impurity can be used to estimate its relative concentration (area percent method). For more accurate quantification, a calibration curve with a known standard would be required.
-
Figure 2. Experimental workflow for HPLC-CAD analysis of DDAO purity.
LC-MS/MS for Impurity Identification and Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of unknown impurities.[26][27][28][29][30]
Methodology:
-
LC Conditions: Use the same or similar LC conditions as described for HPLC-CAD to ensure compatibility with mass spectrometry.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for phosphine oxides.
-
Full Scan MS: Acquire data over a mass range that covers the expected molecular weight of DDAO and potential impurities (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions corresponding to the detected impurities to obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the impurities to predict their elemental composition.
-
Analyze the fragmentation patterns to identify the chemical structure of the impurities. Common fragmentation pathways for phosphine oxides can help in structural elucidation.
-
Figure 3. Logical relationship of DDAO synthesis, potential impurities, and their impact.
Conclusion
The purity of this compound is a critical factor for the success and reproducibility of research involving membrane proteins. While commercial DDAO is widely used, the lack of readily available purity data from suppliers necessitates independent verification. By employing the analytical techniques outlined in this guide—quantitative ¹H-NMR, HPLC-CAD, and LC-MS/MS—researchers can confidently assess the purity of their DDAO batches. Comparing the performance of DDAO with well-characterized alternatives like DDM and LMNG, which often come with higher stated purity, can also inform the selection of the most appropriate surfactant for a given application. Ultimately, a thorough understanding and control of surfactant purity will lead to more robust and reliable scientific outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of impurities on membrane-protein crystallization in different systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of impurities on membrane-protein crystallization in different systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. cube-biotech.com [cube-biotech.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. Lauryl maltose neopentyl glycol (MNG-3; LMNG) | Others | 1257852-96-2 | Invivochem [invivochem.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. ugap.fr [ugap.fr]
- 12. Dodecyl-β-D-Maltoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 13. adipogen.com [adipogen.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Phosphine oxide surfactants revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. CAD Methodologies | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. synthinkchemicals.com [synthinkchemicals.com]
- 28. researchgate.net [researchgate.net]
- 29. hpst.cz [hpst.cz]
- 30. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dodecyldimethylphosphine Oxide (DDAO) for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dodecyldimethylphosphine oxide (DDAO), a zwitterionic detergent, with other commonly used detergents in the field of membrane protein research. The selection of an appropriate detergent is a critical step for the successful solubilization, stabilization, purification, and structural determination of membrane proteins. This document aims to assist researchers in making informed decisions by presenting supporting experimental data, detailed protocols for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties of Common Detergents
The efficacy of a detergent is largely dependent on its physicochemical properties, such as its Critical Micelle Concentration (CMC), micelle size, and chemical nature. The CMC is the concentration at which detergent monomers begin to form micelles, a crucial step for membrane protein solubilization.[1][2]
| Detergent | Abbreviation | Class | CMC (mM) | Micelle Size (kDa) |
| This compound | DDAO (LDAO) | Zwitterionic | 1-2[3] | ~21.5[3] |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | ~0.17[1] | ~50[1] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01[1] | ~40[1] |
| n-Octyl-β-D-glucoside | OG | Non-ionic | ~20-25[1] | ~6-8[1] |
| Fos-Choline-12 | FC-12 | Zwitterionic | Varies | Varies |
| Polyoxyethylene (8) dodecyl ether | C12E8 | Non-ionic | ~0.09 | ~66 |
Performance Comparison in Key Applications
The choice of detergent significantly impacts the outcome of various downstream applications, from initial protein extraction to high-resolution structural analysis.
Membrane Protein Solubilization and Stabilization
Effective solubilization requires extracting the protein from the lipid bilayer while maintaining its native conformation and activity.[1] The stability of the protein-detergent complex is crucial for subsequent purification and characterization.
While DDM is a widely used gentle non-ionic detergent, zwitterionic detergents like DDAO and Fos-Choline can offer unique solubilization and stabilization properties for certain challenging proteins.[2][4] Studies have shown that branched-chain detergents like LMNG can offer enhanced stability to G-protein coupled receptors (GPCRs) compared to their linear-chain counterparts like DDM.[1][5][6] This is attributed to the more effective packing of LMNG's alkyl chains around the transmembrane domains of the receptor.[1]
A thermal shift assay, or differential scanning fluorimetry (DSF), can be employed to quantitatively assess the thermostability of a membrane protein in the presence of different detergents. A higher melting temperature (Tm) indicates greater stability.[7] For example, the thermostability of the DsbB membrane protein was found to be highest in LMNG, followed by DDM, LMPG, DM, and lastly LDAO, indicating that for this specific protein, DDAO was the least stabilizing among the tested detergents.[8]
Crystallization and Structural Studies
The properties of the detergent micelle, such as size and shape, play a critical role in the ability of a membrane protein to form well-ordered crystals.[3] DDAO (LDAO), despite being considered a somewhat harsh detergent, has been successfully used for the crystallization of numerous membrane proteins, often yielding well-diffracting crystals.[3] This success is likely due to its small, compact micelle size, which can facilitate better packing within the crystal lattice.[3]
In a survey of detergents used for the crystallization of outer membrane proteins, the non-ionic detergent C8E4 was the most successful, followed by n-Octyl-β-D-glucopyranoside (OG). DDAO (LDAO) was the most successful among the zwitterionic detergents.[9] For α-helical membrane proteins, alkyl maltosides like DDM are the most frequently used, followed by alkyl glucopyranosides like OG.
For cryogenic electron microscopy (cryo-EM) studies, the choice of detergent is also critical for obtaining well-dispersed, stable particles.[10] Novel detergents like glyco-diosgenin (B8134288) (GDN) have gained popularity in cryo-EM for their ability to stabilize GPCRs in a uniform conformational state.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to facilitate the cross-validation of DDAO and its alternatives.
Protocol 1: Detergent Screening for Membrane Protein Solubilization
This protocol outlines a general procedure for screening various detergents to identify the optimal candidate for solubilizing a target membrane protein.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Detergent stock solutions (e.g., 10% w/v of DDAO, DDM, LMNG, OG, etc.)
-
Centrifuge capable of high-speed centrifugation (e.g., 100,000 x g)
Procedure:
-
Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer.
-
Aliquot the membrane suspension into separate tubes for each detergent to be tested.
-
Add each detergent from the stock solution to a final concentration of 1% (w/v) to the respective tubes.
-
Incubate the samples on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Pellet the non-solubilized material by centrifugation at 100,000 x g for 30-60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to assess the solubilization efficiency of each detergent.[7]
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for Stability Assessment
This protocol describes how to perform a thermal shift assay to compare the stability of a purified membrane protein in different detergents.[7]
Materials:
-
Purified membrane protein in a buffer containing a specific detergent (e.g., 0.05% DDAO, DDM, etc.) at a concentration of 2-5 µM.
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument or a dedicated DSF instrument.
Procedure:
-
In a 96-well PCR plate, prepare reactions containing the purified membrane protein and the fluorescent dye in the corresponding detergent-containing buffer.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined from the peak of the first derivative of the curve.
-
A higher Tm value indicates greater thermal stability of the protein in that specific detergent.[7]
Protocol 3: General Membrane Protein Purification (His-tagged)
This protocol provides a general workflow for the affinity purification of a His-tagged membrane protein solubilized in a chosen detergent.[1]
Materials:
-
Solubilized membrane protein fraction (from Protocol 1) in a buffer containing the optimal detergent.
-
Ni-NTA affinity resin.
-
Wash Buffer (Lysis Buffer + 20 mM imidazole (B134444) + optimal detergent concentration).
-
Elution Buffer (Wash Buffer + 250 mM imidazole).
Procedure:
-
Incubate the solubilized membrane protein fraction with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified His-tagged membrane protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
-
For further purification and to assess the homogeneity of the protein-detergent complex, perform size-exclusion chromatography (SEC).[7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. Dark nanodiscs for evaluating membrane protein thermostability by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
Dodecyldimethylphosphine Oxide (DDAO): A Comparative Performance Guide for Cellular Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in a multitude of cell-based assays and protein studies. Dodecyldimethylphosphine oxide (DDAO), a zwitterionic surfactant, has emerged as a versatile tool in the laboratory. This guide provides an objective comparison of DDAO's performance against other commonly used detergents, supported by experimental data, detailed protocols, and visual workflows to aid in your research endeavors.
Performance Overview of DDAO in Cellular Applications
This compound, also known as Lauryldimethylamine oxide (LDAO), is a non-denaturing zwitterionic surfactant valued for its gentle yet effective properties in cell lysis and protein extraction. Its ability to disrupt lipid bilayers while preserving the native structure and function of proteins makes it a suitable candidate for a range of downstream applications, from enzyme assays to immunoprecipitation.
This guide compares the performance of DDAO with three other widely used detergents: the non-ionic Triton X-100, the zwitterionic CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), and the anionic Sodium Dodecyl Sulfate (SDS). The selection of a detergent is highly dependent on the specific application, the cell type being used, and the nature of the protein of interest.
Quantitative Comparison of Detergent Performance
The efficacy of a detergent is often measured by its ability to solubilize cellular components to yield a high concentration of protein, while simultaneously preserving the protein's biological activity. The following tables provide a comparative summary of these detergents based on available data.
Table 1: Comparison of Protein Extraction Efficiency
| Detergent | Type | Typical Working Concentration | Total Protein Groups Identified (from Mycobacterium tuberculosis)[1] | Relative Protein Yield (Hypothetical) |
| DDAO (LDAO) | Zwitterionic | 1-2% (w/v) | 2,800 | +++ |
| Triton X-100 | Non-ionic | 0.1-1% (v/v) | Not Reported | +++ |
| CHAPS | Zwitterionic | 0.5-1% (w/v) | 2,750 | ++ |
| SDS | Anionic | 0.1-1% (w/v) | Not Reported | ++++ (Denaturing) |
Note: The protein yield is represented qualitatively based on the known properties of the detergents. "++++" indicates the highest yield, though it is often associated with protein denaturation in the case of SDS.
Table 2: Detergent Cytotoxicity (IC50 Values)
| Detergent | Cell Line | IC50 Concentration |
| DDAO (LDAO) | Not Reported | Low toxicity has been noted in various applications.[2][3] |
| Triton X-100 | Not Reported | Generally considered to have moderate cytotoxicity. |
| CHAPS | Not Reported | Known for its mild nature and lower cytotoxicity. |
| SDS | Various | High cytotoxicity, readily induces cell death. |
Specific IC50 values for these detergents across a range of cell lines are not consistently reported in comparative studies. The information provided is based on the general understanding of their properties.
Impact on Downstream Applications
The choice of detergent can significantly influence the outcome of subsequent experiments.
-
Enzyme Activity Assays: Non-denaturing detergents like DDAO, CHAPS, and Triton X-100 are generally preferred to maintain the catalytic function of enzymes. Anionic detergents like SDS will typically denature enzymes, leading to a loss of activity.[4][5]
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Maintaining protein-protein interactions is crucial for Co-IP. Milder detergents such as CHAPS and DDAO are often favored as they are less likely to disrupt these interactions compared to stronger detergents like Triton X-100 and especially SDS.
-
Western Blotting: While all listed detergents are compatible with protein quantification assays like the BCA assay, the denaturing nature of SDS makes it a standard component of loading buffers for SDS-PAGE, ensuring proteins are unfolded for separation by size. When using non-denaturing detergents for lysis, an SDS-containing loading buffer is typically added before electrophoresis.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for cell lysis using DDAO and a comparative detergent, Triton X-100.
Protocol 1: Cell Lysis of Adherent Mammalian Cells using DDAO
Materials:
-
DDAO Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) DDAO.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
Procedure:
-
Aspirate the culture medium from the plate of adherent cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold DDAO Lysis Buffer (with freshly added inhibitors) to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 15-20 minutes.
-
Using a pre-chilled cell scraper, scrape the cells from the plate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10-15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Cell Lysis of Suspension Mammalian Cells using Triton X-100
Materials:
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Microcentrifuge tubes.
Procedure:
-
Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Triton X-100 Lysis Buffer (with freshly added inhibitors) (e.g., 1 mL per 10^7 cells).
-
Incubate the lysate on ice for 20-30 minutes, with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Signaling Pathways and Experimental Workflows
The process of cell lysis itself can have an impact on cellular signaling pathways. Notably, sub-lytic concentrations of some detergents have been shown to induce apoptosis through the activation of caspases.[6][7][8]
Detergent-Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addition of Lauryldimethylamine N-Oxide (LDAO) to a Copper-Free Click Chemistry Reaction Improves the Conjugation Efficiency of a Cell-Free Generated CRM197 Variant to Clinically Important Streptococcus pneumoniae Serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detergent sclerosants at sub-lytic concentrations induce endothelial cell apoptosis through a caspase dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of cells with detergent activates caspases and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Literature review of Dodecyldimethylphosphine oxide applications and limitations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Dodecyldimethylphosphine oxide (DMDPO), a nonionic surfactant, comparing its properties and applications with relevant alternatives. This document synthesizes available data to facilitate informed decisions in experimental design and formulation development.
This compound (DMDPO) is an organophosphorus compound featuring a long hydrophobic dodecyl chain and a polar phosphine (B1218219) oxide head group.[1] This amphiphilic nature allows it to function as a surfactant, reducing surface tension in various applications.[1] It is recognized for its stability under a range of conditions and finds use in detergents, emulsifiers, and as a dispersant.[1] Furthermore, its utility extends to coordination chemistry and the synthesis of nanoparticles.[1]
Comparison with Alternative Surfactants
A key aspect of evaluating DMDPO is to compare its performance against other commonly used surfactants. A close structural analog and a frequently used alternative is Dodecyldimethylamine oxide (DDAO), also known as Lauryldimethylamine oxide (LDAO). Both are nonionic surfactants with a C12 alkyl chain. Other relevant comparators include the widely used non-ionic detergent n-Dodecyl-β-D-maltoside (DDM).
Physicochemical Properties
The critical micelle concentration (CMC) is a crucial parameter for surfactants, indicating the concentration at which micelles begin to form. A lower CMC value generally suggests a more stable micelle and greater efficiency at lower concentrations.
| Surfactant | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number | Detergent Class | References |
| This compound (DMDPO) | C₁₄H₃₁OP | 246.37 | Not explicitly found | ~78-149 (for DDM, a similar non-ionic surfactant) | Non-ionic | [2] |
| Dodecyldimethylamine oxide (DDAO/LDAO) | C₁₄H₃₁NO | 229.40 | 1-2 mM (0.023% w/v) | ~78-149 (for DDM, a similar non-ionic surfactant) | Non-ionic/Zwitterionic (pH dependent) | [3] |
| n-Dodecyl-β-D-maltoside (DDM) | C₂₄H₄₆O₁₁ | 510.62 | ~0.17 mM (0.0087% w/v) | ~78-149 | Non-ionic | [4] |
Applications of this compound
DMDPO's primary applications are rooted in its surfactant properties, making it valuable in research areas requiring the solubilization and stabilization of macromolecules, particularly membrane proteins.
Membrane Protein Solubilization and Stabilization
The extraction and stabilization of membrane proteins from their native lipid environment is a critical and often challenging step in their characterization. Detergents like DMDPO are essential for this process. While specific high-resolution structural studies using DMDPO are not as widely documented as those with DDM or DDAO, its properties suggest it as a viable option. DDM, for instance, is noted for its ability to maintain the native conformation and activity of many membrane proteins.[2] Molecular dynamics simulations have shown that nonionic alkyl sugar detergents like DDM can resist micelle inversion in a vacuum, thereby preserving the protein's solution-phase conformation, which is crucial for techniques like mass spectrometry.[5]
Use in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in a solution state that mimics their native environment. The choice of detergent is critical for successful NMR studies of membrane proteins. While DDM and DPC (dodecylphosphocholine) are more commonly cited, the physicochemical properties of DMDPO make it a candidate for such applications. Proper sample preparation, including the selection of an appropriate deuterated solvent and optimal sample concentration, is paramount for obtaining high-quality NMR spectra.[6][7][8][9][10]
Experimental Protocols
General Protocol for Membrane Protein Solubilization
This protocol outlines the basic steps for solubilizing membrane proteins from E. coli cell pellets. Note: The optimal concentration of DMDPO and other buffer components should be determined empirically for each specific protein.
Materials:
-
E. coli cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and varying concentrations of DMDPO (e.g., start with a range from 0.5% to 2% w/v)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.
-
Analysis: The supernatant contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to assess solubilization efficiency.
Optimization of DMDPO Concentration:
To determine the optimal DMDPO concentration, a screening experiment should be performed. This involves setting up several small-scale solubilization reactions with a range of DMDPO concentrations. The efficiency of solubilization can be assessed by analyzing the amount of the target protein in the supernatant versus the pellet.
Limitations and Safety Considerations
Cytotoxicity
For comparison, studies on other surfactants provide some context. For instance, a comparative study of 18 surfactants found a good correlation between in vitro ocular irritation assays and dermal irritation potential.[7] Another study comparing two in vitro cytotoxicity tests (K562 and red blood cell lysis) for predicting ocular irritancy of surfactants found the red blood cell lysis test to be more predictive.[5][12]
The acute oral toxicity of a related compound, octyldimethylamine oxide, in rats was found to have an LD50 of >5000 mg/kg, indicating low acute oral toxicity.[9] However, it is noted as a severe eye irritant and a moderate skin irritant.[9] Given the hazard classifications for DMDPO, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] |
| H335 | May cause respiratory irritation | [11] |
Visualizations
DOT Script for Membrane Protein Solubilization Workflow
Caption: Workflow for membrane protein solubilization using DMDPO.
DOT Script for Surfactant Comparison Logic
Caption: Decision logic for selecting a suitable surfactant.
References
- 1. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Dodecyl Maltoside Protects Membrane Proteins In Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Sample Preparation [chemie.uni-wuppertal.de]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. Amphipols Outperform Dodecylmaltoside Micelles in Stabilizing Membrane Protein Structure in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dodecyldimethylphosphine Oxide: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of dodecyldimethylphosphine oxide, ensuring personnel safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a versatile surfactant and coordinating agent, requires careful consideration for its disposal due to its potential hazards. This guide provides a step-by-step approach to its safe handling and disposal.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including:
-
Lab coat or gown
-
Safety goggles or face shield
-
Chemical-resistant gloves
All work involving the solid form of the compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound. This data underscores the importance of the recommended safety and disposal protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁OP | [2] |
| Molecular Weight | 246.37 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| H412: Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, particularly its aquatic toxicity, it must be disposed of as hazardous chemical waste. Do not discharge this chemical or its solutions into the sewer system or the environment.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and appropriately labeled hazardous waste container. The container should be made of a material compatible with the solvent used.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste.
2. Labeling of Hazardous Waste:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all components of the waste mixture, including solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Irritant," "Harmful to Aquatic Life").
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols for Decontamination
For minor spills or decontamination of laboratory equipment, the following general procedure can be applied:
-
Absorb the Spill: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the Absorbed Material: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any remaining residue. Place the cloth in the hazardous waste container.
-
Final Cleaning: Wash the area with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Dodecyldimethylphosphine oxide
Essential Safety and Handling Guide for Dodecyldimethylphosphine Oxide
This document provides critical safety protocols and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 871-95-4
-
Molecular Formula: C14H31OP
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion may also be harmful. Adherence to the safety protocols outlined below is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specification | Purpose |
| Eye and Face | Tight-sealing safety goggles or a face shield. Must be approved under appropriate government standards (e.g., NIOSH, EN 166).[2] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact and absorption, which can cause skin irritation.[1][2] |
| Body | A long-sleeved, impermeable lab coat or gown. | Provides a barrier against skin contamination. |
| Respiratory | Handle in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use approved respiratory protection. | Minimizes inhalation of dust, vapors, or mists that may cause respiratory irritation.[1][2][3] |
Operational Plan
Preparation and Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize exposure.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transferring:
-
Handle as a solid to minimize dust generation.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly.
-
If the process generates heat, cool the vessel as necessary.
-
Ensure the dissolution process is conducted within the fume hood.
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Disposal Plan
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, labeled, and sealed hazardous waste container.
-
Unused or unwanted this compound must be disposed of as hazardous waste.
-
-
Container Management: Keep waste containers closed when not in use.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[2][4][5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
Exposures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4][5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[4][5][7] Never give anything by mouth to an unconscious person.[4][5][7] Seek immediate medical attention.
Fire
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Suitable extinguishing agents include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][6]
Experimental Workflow and Safety Checkpoints
Caption: A flowchart illustrating the key steps and safety checkpoints for handling this compound.
References
- 1. This compound | C14H31OP | CID 13380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. americanelements.com [americanelements.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
